gentamycin C1a(5+)
Description
Contextualization within Aminoglycoside Antibiotics Research
Aminoglycoside antibiotics, a class of potent bactericidal agents, are naturally produced by various species of actinomycetes, such as Micromonospora purpurea. ontosight.aiwikipedia.org These antibiotics are characterized by their core structure, which typically consists of an aminocyclitol ring linked to two or more amino sugars. Their primary mechanism of action involves binding to the 30S subunit of the bacterial ribosome, which disrupts protein synthesis and leads to bacterial cell death. wikipedia.orgbiosynth.com
The gentamicin (B1671437) complex is a mixture of several related components, with the major constituents being Gentamicin C1, C1a, and C2. wikipedia.orgnih.gov These C-group components are considered the most therapeutically active. wikipedia.orgresearchgate.net Research into aminoglycosides is driven by the need to understand their structure-activity relationships, overcome bacterial resistance, and mitigate their associated toxicities. nih.govheraldopenaccess.us
Significance of Gentamicin C1a as a Specific Congener
Gentamicin C1a stands out among the gentamicin congeners due to its unique structural features and associated biological properties. It is distinguished from other C-group components by the absence of methyl groups on its 2-amino-hexose ring. nih.govmdpi.com This structural distinction has significant implications for its interaction with bacterial ribosomes and its susceptibility to enzymatic modification by resistant bacteria.
Recent research has highlighted Gentamicin C1a as a precursor for the semi-synthetic antibiotic etimicin (B1242760), a potent fourth-generation aminoglycoside. researchgate.netmdpi.com Furthermore, studies have suggested that Gentamicin C1a may exhibit a more favorable profile in terms of antibacterial activity and toxicity compared to the commercial mixture. acs.orgresearchgate.net Specifically, some research indicates that Gentamicin C1a is less ototoxic than the commercial gentamicin mixture. mdpi.com
Overview of Current Research Trajectories for Gentamicin C1a
Current research on Gentamicin C1a is multifaceted, with several key areas of investigation:
Metabolic Engineering for Exclusive Production: A significant research effort is focused on the metabolic engineering of Micromonospora purpurea to exclusively produce Gentamicin C1a. By knocking out specific genes in the gentamicin biosynthesis pathway, researchers aim to create strains that yield high titers of this specific congener, which is valuable for the synthesis of etimicin. researchgate.netmdpi.comresearchgate.net
Chemical and Chemoenzymatic Synthesis: The development of efficient chemical and chemoenzymatic synthesis routes for Gentamicin C1a and its analogs is another active area of research. acs.orgrsc.orgacs.org These approaches offer alternatives to isolation from fermentation broths and allow for the creation of novel derivatives with potentially improved properties. rsc.org
Structure-Activity Relationship Studies: Detailed structural and biochemical studies are being conducted to elucidate the precise interactions of Gentamicin C1a with the bacterial ribosome. embopress.orgnih.govrcsb.org Understanding these interactions at a molecular level is crucial for designing new aminoglycosides that can overcome resistance mechanisms.
Comparative Efficacy and Toxicity Studies: Researchers are comparing the antibacterial efficacy and toxicity profiles of individual gentamicin congeners, including C1a. nih.govresearchgate.netasm.org These studies are essential for determining which components of the gentamicin complex contribute most to its therapeutic effects and which are responsible for its adverse effects.
Table 1: Key Properties of Gentamicin C1a
| Property | Value | Source |
| CAS Number | 26098-04-4 | biosynth.com |
| Molecular Formula | C19H39N5O7 | biosynth.com |
| Molecular Weight | 449.54 g/mol | biosynth.comtoku-e.com |
| Source | Micromonospora purpurea | ontosight.aiwikipedia.org |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H44N5O7+5 |
|---|---|
Molecular Weight |
454.6 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-bis(azaniumyl)-3-[(2R,3R,6S)-3-azaniumyl-6-(azaniumylmethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,5-dihydroxy-5-methyloxan-4-yl]-methylazanium |
InChI |
InChI=1S/C19H39N5O7/c1-19(27)7-28-18(13(26)16(19)24-2)31-15-11(23)5-10(22)14(12(15)25)30-17-9(21)4-3-8(6-20)29-17/h8-18,24-27H,3-7,20-23H2,1-2H3/p+5/t8-,9+,10-,11+,12-,13+,14+,15-,16+,17+,18+,19-/m0/s1 |
InChI Key |
VEGXETMJINRLTH-BOZYPMBZSA-S |
Isomeric SMILES |
C[C@@]1(CO[C@@H]([C@@H]([C@H]1[NH2+]C)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H](CC[C@H](O3)C[NH3+])[NH3+])[NH3+])[NH3+])O |
Canonical SMILES |
CC1(COC(C(C1[NH2+]C)O)OC2C(CC(C(C2O)OC3C(CCC(O3)C[NH3+])[NH3+])[NH3+])[NH3+])O |
Origin of Product |
United States |
Biosynthesis and Production Pathways of Gentamicin C1a
Microbial Origin and Natural Biosynthetic Processes
Gentamicin (B1671437) is an antibiotic complex naturally produced by the fermentation of Micromonospora purpurea, a species of Gram-positive bacteria belonging to the actinomycetes. wikipedia.orgwhu.edu.cn These bacteria are commonly found in soil and aquatic environments. wikipedia.org The clinically used gentamicin is a mixture of several related compounds, including gentamicin C1, C1a, C2, C2a, and C2b. wikipedia.orgbiorxiv.org Micromonospora purpurea and the closely related species Micromonospora echinospora are the primary sources for the industrial production of this antibiotic complex. nih.govpnas.orgnih.gov The biosynthesis of the various gentamicin components is governed by a specific gene cluster within the microorganism's genome, which encodes the array of enzymes required for the multi-step synthesis. biorxiv.org Metabolic engineering efforts have focused on modifying these pathways in M. purpurea to increase the production of specific components, such as gentamicin C1a, which serves as a precursor for the semisynthesis of the potent antibiotic etimicin (B1242760). nih.govresearchgate.net
The biosynthesis of the gentamicin C complex is a branched pathway involving numerous enzymatic modifications of a 2-deoxystreptamine (B1221613) (2-DOS) core structure. These modifications include glycosylations, methylations, oxidations, aminations, and a unique dideoxygenation process.
The biosynthetic pathway for the various components of the gentamicin C complex diverges at the key intermediate, gentamicin X2. biorxiv.orgnih.govbiorxiv.org This pseudotrisaccharide is a critical branching point that directs the flow of metabolites towards two main parallel pathways. biorxiv.orgresearchgate.net One pathway, leading to gentamicins C1a and C2b, begins when gentamicin X2 is directly modified by subsequent enzymes. wikipedia.orgresearchgate.net The other major branch, leading to gentamicins C2a, C2, and C1, is initiated when gentamicin X2 is first methylated at the C-6' position by the enzyme GenK to form the intermediate G418. nih.govchemrxiv.orgresearchgate.net The fate of gentamicin X2 is therefore a decisive factor in determining the final composition of the gentamicin C complex produced by the microorganism. researchgate.net
The conversion of early precursors into the final gentamicin C components is orchestrated by a suite of specialized enzymes. The pathway leading specifically to gentamicin C1a involves a precise sequence of enzymatic actions starting from the branch-point intermediate, gentamicin X2.
The key enzymes involved in the biosynthesis of the gentamicin C complex, including the pathway to C1a, are summarized below:
| Enzyme | Class | Role in Gentamicin Biosynthesis |
| GenN | N-Methyltransferase | Catalyzes the methylation on the 3''-N position of a gentamicin A precursor, an early step leading to the formation of gentamicin X2. pnas.orgbiorxiv.orgresearchgate.net |
| GenD1 | C-Methyltransferase | Catalyzes methylation at the C-4'' position to generate gentamicin X2 from its precursor, gentamicin A. pnas.orgbiorxiv.orgresearchgate.net |
| GenQ | Dehydrogenase | Oxidizes the C-6' position of gentamicin X2 to form an aldehyde intermediate. It also acts on the G418 intermediate in the parallel pathway. nih.govbiorxiv.orgacs.org |
| GenB1 | Aminotransferase | Primarily responsible for the amination of the aldehyde group generated by GenQ, converting the intermediate from X2 into JI-20A. nih.govbiorxiv.orgacs.org |
| GenP | Phosphotransferase | Catalyzes the phosphorylation of the C-3' hydroxyl group of JI-20A, initiating the dideoxygenation process. biorxiv.orgacs.orgresearchgate.netacs.orgresearchgate.net |
| GenB3 | PLP-dependent enzyme | A versatile enzyme that catalyzes the elimination of both water (from C-4') and phosphate (B84403) (from C-3') from the phosphorylated JI-20A. It also has transaminase activity. biorxiv.orgbiorxiv.orgacs.orgresearchgate.netacs.org |
| GenB4 | PLP-dependent enzyme | Works in concert with GenB3 to complete the dideoxygenation, catalyzing double bond migration and reduction to form gentamicin C1a. biorxiv.orgbiorxiv.orgacs.orgresearchgate.netresearchgate.net |
| GenK | C-Methyltransferase | Competes for the gentamicin X2 substrate, catalyzing C-6' methylation to form G418, diverting the pathway away from C1a production. biorxiv.orgnih.govbiorxiv.orgpnas.org |
| GenB2 | Epimerase/Isomerase | Primarily catalyzes the epimerization of gentamicin C2a into gentamicin C2 in the parallel pathway. biorxiv.orgnih.govresearchgate.net |
| GenL | N-Methyltransferase | Catalyzes the terminal 6'-N-methylation of gentamicin C1a to form gentamicin C2b. Its gene is located far from the main biosynthetic cluster. pnas.orgresearchgate.netbiorxiv.orgpnas.org |
The pathway to gentamicin C1a specifically proceeds from gentamicin X2 through the sequential action of GenQ, GenB1, GenP, GenB3, and GenB4. researchgate.netresearchgate.net The enzymes GenK and GenL are responsible for diverting intermediates away from C1a, either at the beginning (GenK) or end (GenL) of this specific branch. researchgate.netpnas.org
A critical and unusual feature in the biosynthesis of the gentamicin C complex is the removal of the C-3' and C-4' hydroxyl groups. biorxiv.org This dideoxygenation is a multi-step process catalyzed by the concerted action of three enzymes: GenP, GenB3, and GenB4. whu.edu.cnacs.orgresearchgate.net
The process begins after the formation of the intermediate JI-20A. biorxiv.orgresearchgate.net
Phosphorylation by GenP: The enzyme GenP, an aminoglycoside 3'-phosphotransferase, first activates the 3'-hydroxyl group by catalyzing its phosphorylation, forming JI-20A-P. biorxiv.orgacs.orgresearchgate.net This step is essential as it creates a good leaving group for the subsequent elimination reaction. biorxiv.org
Elimination by GenB3: The phosphorylated intermediate is then acted upon by GenB3, a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme. acs.orgresearchgate.net GenB3 exhibits remarkable catalytic versatility, orchestrating the elimination of the 4'-hydroxyl group (as water) and then the 3'-phosphate group. biorxiv.orgacs.orgacs.org This results in the formation of an intermediate with a double bond. researchgate.net
Reduction by GenB4: The final step of the dideoxygenation is catalyzed by GenB4, which is also a PLP-dependent enzyme. acs.orgresearchgate.net GenB4 is responsible for the reduction of the C-4',5' double bond, which involves a double bond shift and hydrolysis, followed by a final transamination step (which can be catalyzed by GenB3 or GenB2) to yield the stable gentamicin C1a structure. biorxiv.orgacs.orgresearchgate.net
This enzymatic cascade effectively removes two hydroxyl groups, a key structural feature that protects the final gentamicin C compounds from inactivation by certain bacterial resistance enzymes. biorxiv.org
The structural diversity within the gentamicin C complex is largely due to the specific patterns of C- and N-methylation, which are controlled by a network of methyltransferase enzymes. pnas.orgresearchgate.netpnas.org These enzymes act at different stages of the biosynthetic pathway and their substrate specificity is crucial in determining the final ratio of gentamicin components. pnas.org
GenN and GenD1: These methyltransferases act early in the pathway, before the formation of the key intermediate gentamicin X2. biorxiv.orgresearchgate.net GenN is an N-methyltransferase responsible for methylating the 3''-amino group of a gentamicin A precursor, while GenD1 is a C-methyltransferase that adds a methyl group to the C-4'' position to yield gentamicin X2. pnas.orgbiorxiv.org Their sequential action is essential for producing the central branch-point intermediate.
GenK: This radical S-adenosyl-L-methionine (SAM)-dependent C-methyltransferase acts at the crucial branch point. nih.govpnas.org It catalyzes the methylation of the C-6' position of gentamicin X2 to produce G418. pnas.org This action commits the intermediate to the parallel pathway leading to gentamicins C2a, C2, and C1, thereby competing with the pathway that produces C1a. pnas.org
GenL: This N-methyltransferase acts at the very end of the C1a biosynthetic branch. pnas.orgbiorxiv.org It catalyzes the N-methylation of the 6'-amino group of gentamicin C1a to convert it into gentamicin C2b. pnas.orgpnas.org Interestingly, the gene for GenL is not located within the main gentamicin biosynthetic gene cluster but is found 2.54 Mbp away on the chromosome. pnas.orgpnas.org Inactivating both GenK and GenL in M. purpurea has been shown to be an effective metabolic engineering strategy to produce gentamicin C1a exclusively. researchgate.netresearchgate.net
This intricate network of methyltransferases demonstrates how specific enzymatic modifications at various stages define the biosynthetic route and ultimately control the production of the different components of the gentamicin C complex. pnas.orgresearchgate.net
Detailed Enzymatic Steps in Gentamicin C Complex Biosynthesis
Metabolic Engineering for Optimized Gentamicin C1a Production
Metabolic engineering offers targeted and efficient strategies to enhance the production of specific gentamicin components, overcoming the limitations of traditional strain improvement techniques like random mutagenesis. bohrium.com By modifying the genetic makeup of producing strains and optimizing fermentation conditions, it is possible to significantly increase the yield and purity of Gentamicin C1a.
A key objective in industrial fermentation is to maximize not only the total gentamicin output but also the proportion of the high-value C1a congener. Research has shown that the addition of specific inorganic and organic salts to the fermentation medium can effectively modulate the metabolic pathways to favor C1a production.
| Condition | Total Gentamicin Titer (µg/mL) | Gentamicin C1a Ratio (%) | Titer Increase (%) | Reference |
|---|---|---|---|---|
| Control | 2150 | 38 | - | mdpi.com |
| 0.1% CaCl2 + 0.3% Sodium Citrate (B86180) | 2398 | 42 | 11.5 | mdpi.comresearchgate.net |
The most direct approach to maximizing Gentamicin C1a is through the targeted genetic modification of the producing organism, Micromonospora purpurea. The biosynthesis of the various C-components is determined by the action of specific enzymes at branch points in the pathway. By inactivating the genes encoding these enzymes, the metabolic flux can be redirected exclusively towards the synthesis of C1a. researchgate.net
Two critical genes, genK and genL, have been identified as primary targets for knockout. researchgate.netresearchgate.net
genK : This gene encodes a methyltransferase responsible for methylation at the 6'-position of the purpurosamine ring, a step that diverts intermediates away from the C1a pathway. researchgate.net
genL : This gene, recently discovered to be located far from the main gentamicin biosynthetic gene cluster, encodes the N-methyltransferase that converts Gentamicin C1a into C2b and Gentamicin C2 into C1. researchgate.netpnas.org
By systematically knocking out both the genK and genL genes in M. purpurea, researchers have successfully engineered a strain that exclusively produces Gentamicin C1a. researchgate.netresearchgate.net The inactivation of genK blocks the pathway leading to other C-components, and the subsequent knockout of genL prevents the conversion of the accumulated C1a into the undesirable C2b byproduct. researchgate.netnih.gov This engineered strain represents a significant advancement for the industrial production of high-purity Gentamicin C1a, a necessary precursor for the synthesis of etimicin. researchgate.net
| Gene | Enzyme Function | Effect of Knockout | Reference |
|---|---|---|---|
| genK | Methyltransferase (6'-position) | Blocks the pathway to C1, C2, and C2a, increasing the relative titer of C1a. | researchgate.net |
| genL | N-methyltransferase | Prevents the conversion of Gentamicin C1a to C2b. | researchgate.netpnas.org |
| genK + genL | Combined knockout | Results in a strain that solely produces Gentamicin C1a. | researchgate.netresearchgate.net |
The composition of the fermentation medium and the environmental conditions play a pivotal role in determining the final ratio of gentamicin congeners. Beyond serving as basic nutrients, certain components can act as metabolic regulators.
As established through proteomic studies, calcium chloride (CaCl2) and sodium citrate have distinct effects on the metabolism of M. echinospora. mdpi.com
Calcium Chloride (CaCl2) : The addition of CaCl2 was found to disrupt methylation processes in gentamicin biosynthesis. mdpi.com It achieves this by downregulating the expression of the GenK protein (a 0.08-fold change was observed) and inhibiting the synthesis of vitamin B12, a cofactor for methylation reactions. researchgate.netmdpi.com This targeted inhibition reduces the synthesis of other congeners, thereby increasing the proportion of Gentamicin C1a. mdpi.com
In addition to media composition, physical parameters such as pH and aeration are critical. The optimal pH range for gentamicin biosynthesis is maintained between 6.8 and 7.5. wikipedia.org Proper aeration, which depends on the specific bioreactor setup and medium composition, is also essential for maximizing yield. wikipedia.org
Molecular Mechanism of Action of Gentamicin C1a
Ribosomal Target Interactions and Binding Dynamics
The initial and crucial step in the mechanism of action of Gentamicin (B1671437) C1a is its binding to the bacterial ribosome. This interaction is characterized by high affinity and specificity for the 30S ribosomal subunit, a key component in the initiation and fidelity of protein synthesis.
Binding to the Bacterial 30S Ribosomal Subunit
Gentamicin C1a binds to the 30S ribosomal subunit at a specific site on the 16S ribosomal RNA (rRNA). embopress.orgresearchgate.netrcsb.org This binding occurs within the A-site, a critical region responsible for decoding the messenger RNA (mRNA) and selecting the correct aminoacyl-tRNA during protein elongation. embopress.orgresearchgate.netrcsb.org The components of the gentamicin C complex, including C1a, all bind to the same location on the 30S subunit, albeit with varying affinities. embopress.orgresearchgate.net Biochemical studies have demonstrated that Gentamicin C1a exhibits a slightly higher affinity for the 30S subunit compared to another component, Gentamicin C2, while Gentamicin C1 shows the weakest binding. embopress.orgresearchgate.net This difference in binding affinity correlates with their respective inhibitory effects on in vitro translation. embopress.org
Chemical footprinting experiments using dimethyl sulfate (B86663) (DMS) have been instrumental in identifying the specific nucleotides within the 16S rRNA that are protected by Gentamicin C1a binding. These experiments reveal protection of bases such as G1494(N7) and A1408(N1), indicating direct interaction or close proximity of the antibiotic to these residues. embopress.org A weak footprint is observable at these sites even at a concentration of 1 μM for Gentamicin C1a, highlighting its strong binding capacity. embopress.org
Specific Interaction with the 16S rRNA A-Site
The interaction of Gentamicin C1a with the A-site of the 16S rRNA is highly specific and involves a network of hydrogen bonds and electrostatic interactions. researchgate.netrcsb.org The antibiotic binds in the major groove of the A-site RNA. embopress.orgnih.gov This binding event induces a conformational change in the A-site, forcing two universally conserved adenosine (B11128) residues, A1492 and A1493, to be displaced towards the minor groove of the RNA helix. embopress.orgnih.gov This conformational switch is a key element in the mechanism of action of many aminoglycosides.
The binding pocket for Gentamicin C1a within the A-site is formed by a conserved sequence of nucleotides. embopress.org Nuclear Magnetic Resonance (NMR) and X-ray crystallography studies have provided detailed structural insights into this interaction. rcsb.orgembopress.org For instance, the puckered sugar ring I of Gentamicin C1a inserts into the A-site helix, stacking against G1491 and forming a pseudo base pair with the universally conserved A1408 through two hydrogen bonds. rcsb.org This interaction is central to maintaining the bulged-out conformation of A1492 and A1493. rcsb.org
The affinity of Gentamicin C1a for a model A-site oligonucleotide has been quantified, with a dissociation constant (Kd) of approximately 2 μM at 25°C. embopress.orgembopress.org At a lower temperature of 4°C, the binding affinity increases significantly, with a measured Kd of 0.01 μM. embopress.org
Role of Gentamicin C1a Rings (I, II, and III) in Ribosomal Recognition and Interaction
The three rings of the Gentamicin C1a molecule—Rings I, II, and III—each play distinct and crucial roles in its recognition of and interaction with the ribosomal A-site. embopress.orgembopress.orgnih.gov
Ring I (Garosamine): This ring is essential for the specific recognition of the A-site. embopress.orgnih.gov It inserts deep into the major groove of the RNA and makes critical contacts. rcsb.orgembopress.org The positioning of Ring I is similar to that of the equivalent ring in other aminoglycosides like paromomycin, despite differences in their chemical substituents. researchgate.netembopress.org The interaction of Ring I with A1408 is a key conserved feature among many aminoglycosides that bind the A-site. rcsb.org
Ring II (2-Deoxystreptamine): This central ring is a common feature among many aminoglycosides and serves as a scaffold for the other rings. researchgate.net The amino groups at positions 1 and 3 of Ring II form specific hydrogen bonds with residues G1494 and U1495 of the 16S rRNA. researchgate.netembopress.org This interaction pattern is conserved between Gentamicin C1a and other aminoglycosides like paromomycin, indicating a common binding mode for this part of the molecule. researchgate.netembopress.org
Ring III (Purpurosamine): This ring distinguishes the gentamicin subclass of aminoglycosides and also directs specific interactions with conserved base pairs in the A-site. embopress.orgembopress.orgnih.gov The 2''-hydroxyl group of Ring III is within hydrogen bonding distance of G1405(O2) and U1406(O4). embopress.orgembopress.org The aminomethyl group at the 3'''-position forms a hydrogen bond with G1405(N7) and may also interact with the phosphate (B84403) of G1405. embopress.orgembopress.org Furthermore, the 4'''-hydroxyl group forms a hydrogen bond with the phosphate group between G1405 and U1406. embopress.orgembopress.org These specific contacts made by Ring III are critical for the high-affinity binding of Gentamicin C1a and contribute to its potent antibiotic activity. embopress.org
Table 1: Key Interactions of Gentamicin C1a Rings with 16S rRNA A-Site
| Gentamicin C1a Ring | Interacting 16S rRNA Residues | Type of Interaction |
|---|---|---|
| Ring I (Garosamine) | A1408, G1491 | Stacking, Hydrogen Bonding |
| Ring II (2-Deoxystreptamine) | G1494, U1495 | Hydrogen Bonding |
| Ring III (Purpurosamine) | G1405, U1406 | Hydrogen Bonding, Electrostatic |
Elucidation of Translational Inhibition and Miscoding
The binding of Gentamicin C1a to the ribosomal A-site has profound consequences for the process of protein synthesis, leading to both the misincorporation of amino acids and the inhibition of ribosomal movement along the mRNA.
Induction of mRNA Mistranslation
A primary mechanism by which Gentamicin C1a exerts its bactericidal effect is by causing misreading of the genetic code. embopress.orgresearchgate.netrcsb.org The binding of the antibiotic to the A-site stabilizes a conformation that mimics the state of the ribosome when a correct (cognate) tRNA is bound. wikipedia.org This conformational change, particularly the flipping out of adenines A1492 and A1493, reduces the ribosome's ability to discriminate between cognate and near-cognate aminoacyl-tRNAs. nih.govwikipedia.org
Normally, when an incorrect tRNA enters the A-site, A1492 and A1493 retract, signaling the ribosome to reject the incorrect tRNA. wikipedia.org However, in the presence of Gentamicin C1a, these adenosine residues are locked in the "on" position, leading to the acceptance of incorrect tRNAs and the incorporation of wrong amino acids into the growing polypeptide chain. wikipedia.org This results in the synthesis of non-functional or toxic proteins, which can aggregate and ultimately lead to bacterial cell death. wikipedia.org The significant miscoding induced by Gentamicin C1a is a direct consequence of the displacement of A1492 and A1493 upon its binding. nih.gov
Mechanisms of Ribosomal Translocation Inhibition
In addition to causing mistranslation, Gentamicin C1a also inhibits the translocation step of protein synthesis. embopress.orgresearchgate.net Translocation is the coordinated movement of the tRNAs and mRNA through the ribosome, which is essential for the elongation of the polypeptide chain.
Impact on Protein Synthesis Leading to Faulty Polypeptide Chains and Premature Chain Termination
Gentamicin C1a, a key component of the gentamicin antibiotic complex, exerts its bactericidal effects by disrupting protein synthesis at the ribosomal level. biosynth.comontosight.ai This interference leads to the production of non-functional, truncated, or mistranslated proteins, ultimately resulting in bacterial cell death. wikipedia.orgtoku-e.com The primary target of gentamicin C1a is the 30S subunit of the bacterial ribosome. biosynth.comwikipedia.org
Specifically, gentamicin C1a binds to the decoding A-site on the 16S rRNA of the 30S ribosomal subunit. drugbank.comsplisense.com This binding event induces a conformational change in the ribosome, which impairs its ability to accurately discriminate between correct (cognate) and incorrect (near-cognate) aminoacyl-tRNAs during the translation process. wikipedia.orgnih.gov The result is the erroneous incorporation of amino acids into the growing polypeptide chain, leading to the synthesis of faulty proteins. wikipedia.org
Furthermore, the interaction of gentamicin C1a with the ribosome can lead to premature termination of translation. splisense.comresearchgate.net This occurs when the ribosome encounters a premature termination codon (PTC) within the mRNA sequence. splisense.comnih.gov Under normal circumstances, release factors would bind to the PTC, leading to the termination of protein synthesis and the release of the polypeptide chain. splisense.com However, in the presence of gentamicin C1a, the drug's binding to the A-site can reduce the accuracy of codon-anticodon pairing, occasionally allowing for the insertion of a near-cognate tRNA at the PTC. splisense.comnih.gov This "readthrough" of the stop codon can result in the production of a full-length, albeit potentially altered, protein. nih.govresearchgate.net Conversely, the disruption caused by gentamicin can also trigger the premature release of the polypeptide chain, resulting in truncated and non-functional proteins. nih.gov
The accumulation of these faulty and truncated proteins within the bacterial cell disrupts essential cellular processes and can lead to the insertion of mistranslated proteins into the cell membrane, compromising its integrity. drugbank.com This multifaceted disruption of protein synthesis is a key factor in the bactericidal activity of gentamicin C1a.
Concentration-Dependent Binding Characteristics and Effects
The antibacterial efficacy of gentamicin C1a is directly related to its concentration. nih.govtmda.go.tz Like other aminoglycosides, gentamicin C1a exhibits concentration-dependent killing, meaning that higher concentrations of the antibiotic lead to a greater and more rapid bactericidal effect. nih.govtmda.go.tz This is linked to the binding affinity of gentamicin C1a for its ribosomal target.
Studies have shown that the different components of the gentamicin complex, including C1a, bind to the 30S ribosomal subunit with varying affinities. researchgate.netpnas.org Gentamicin C1a has been observed to bind to the ribosomal A-site with a slightly higher affinity than gentamicin C2, and a significantly higher affinity than gentamicin C1. researchgate.net This stronger binding affinity of C1a correlates with its potent inhibitory effect on protein synthesis. researchgate.net
The binding of gentamicin C1a to the ribosome is a multi-phase process. An initial ionic binding phase involves the electrostatic attraction between the polycationic aminoglycoside and the negatively charged components of the bacterial cell membrane. drugbank.comnih.gov This is followed by an energy-dependent phase where the drug is transported into the cytoplasm. drugbank.com Once inside, the concentration of gentamicin C1a dictates the extent of its binding to the ribosomes and the subsequent disruption of protein synthesis. drugbank.com
At lower concentrations, gentamicin C1a can cause translational misreading, leading to the production of faulty proteins. splisense.com As the concentration increases, the inhibition of protein synthesis becomes more pronounced, leading to a complete halt in translation and ultimately, bacterial cell death. drugbank.comsplisense.com The post-antibiotic effect (PAE), where bacterial growth remains suppressed even after the antibiotic concentration has fallen below the minimum inhibitory concentration (MIC), is also a feature of gentamicin and is influenced by the peak concentration achieved. nih.govtmda.go.tz
Table 1: Concentration-Dependent Effects of Gentamicin C1a
| Concentration Level | Primary Effect on Protein Synthesis | Outcome for Bacteria |
| Low | Translational misreading, incorporation of incorrect amino acids. splisense.com | Production of faulty, non-functional proteins. wikipedia.org |
| High | Significant inhibition of translation initiation and elongation. drugbank.comsplisense.com | Cessation of protein synthesis, leading to cell death. drugbank.com |
Non-Ribosomal Molecular Interactions
Beyond its well-established role in inhibiting ribosomal protein synthesis, gentamicin C1a also engages in molecular interactions that are not directly related to the ribosome. These interactions contribute to the broader cellular effects of the antibiotic.
Gentamicin has been shown to modulate the activity of connexin hemichannels. frontiersin.orgmdpi.com Connexins are proteins that form channels, known as hemichannels, in the cell membrane, which allow for communication between the cell's interior and the extracellular environment. frontiersin.orgmdpi.com These channels are permeable to ions and small molecules. frontiersin.org
Research has demonstrated that extracellularly applied gentamicin can reduce the activity of connexin hemichannels. frontiersin.orgnih.gov Specifically, studies on HeLa cells expressing connexin 26 (Cx26), a connexin found in the cochlea, have shown that gentamicin reversibly blocks these hemichannels. frontiersin.orgnih.govresearchgate.net This blockage has been observed to be concentration-dependent. researchgate.net The inhibition of hemichannel activity can disrupt important cellular signaling pathways. frontiersin.org It is important to note that while gentamicin inhibits hemichannels, it does not appear to affect the function of gap junction channels, which are formed by the docking of two hemichannels from adjacent cells. frontiersin.orgnih.gov
The modulation of connexin hemichannels by gentamicin has direct implications for purinergic calcium (Ca2+) signaling pathways. frontiersin.orgnih.gov Purinergic signaling is a form of extracellular communication that involves the release of purine (B94841) nucleotides like adenosine triphosphate (ATP) and their subsequent binding to purinergic receptors on the cell surface. nih.gov This process is crucial for a variety of physiological functions. nih.gov
Connexin hemichannels are involved in the release of ATP from cells. frontiersin.orgnih.gov By blocking these hemichannels, gentamicin can reduce the amount of ATP released into the extracellular space. frontiersin.orgnih.gov This, in turn, interferes with ATP-mediated signaling. Studies have shown that gentamicin reduces the ATP release and the subsequent oscillations in cytosolic free Ca2+ that are induced by the activation of purinergic receptors. frontiersin.orgnih.gov This interference with purinergic Ca2+ signaling, which is partially dependent on connexin hemichannel activity, represents another mechanism through which gentamicin can exert its cellular effects. frontiersin.org
Table 2: Non-Ribosomal Interactions of Gentamicin C1a
| Interaction | Target | Effect |
| Modulation of Connexin Hemichannel Activity | Connexin Hemichannels (e.g., Cx26) frontiersin.orgnih.gov | Reversible blockage of hemichannel activity. frontiersin.orgnih.gov |
| Interference with Purinergic Ca2+ Signaling | ATP release via connexin hemichannels. frontiersin.orgnih.gov | Reduced ATP release and disruption of Ca2+ signaling. frontiersin.org |
List of Compounds
Gentamicin C1a
Gentamicin C1
Gentamicin C2
Streptomycin
Adenosine triphosphate (ATP)
Molecular and Biochemical Mechanisms of Bacterial Resistance to Gentamicin C1a
Enzymatic Modification of Gentamicin (B1671437) C1a by Aminoglycoside Modifying Enzymes (AMEs)
The most prevalent mechanism of resistance to gentamycin C1a is its inactivation through covalent modification by AMEs. researchgate.netfrontiersin.org These enzymes, often encoded by genes on mobile genetic elements like plasmids and transposons, catalyze the transfer of chemical groups to the antibiotic, altering its structure and preventing its interaction with the bacterial ribosome. researchgate.netnih.gov There are three main classes of AMEs that inactivate gentamycin C1a: Aminoglycoside N-Acetyltransferases (AACs), Aminoglycoside O-Phosphotransferases (APHs), and Aminoglycoside O-Nucleotidyltransferases (ANTs). researchgate.netmdpi.com
Aminoglycoside N-Acetyltransferases (AACs) and Their Specificity Towards Gentamicin C1a
Aminoglycoside N-Acetyltransferases (AACs) are a major family of AMEs that inactivate gentamycin C1a by transferring an acetyl group from acetyl-CoA to one of its amino groups. igi-global.comontosight.ai This acetylation neutralizes the positive charge of the amino group, which is crucial for the antibiotic's electrostatic interaction with the negatively charged phosphate (B84403) backbone of the 16S rRNA in the ribosomal A-site. researchgate.net The modification thereby hinders the binding of gentamycin C1a to its target. nih.govontosight.ai
Different subfamilies of AACs exhibit varying specificity for the different components of the gentamicin C complex. For instance, AAC(6')-I enzymes can effectively acetylate gentamycin C1a and C2 but not gentamycin C1. nih.govnih.govresearchgate.net In contrast, AAC(6')-II enzymes can acetylate all three major gentamicin components, including C1a. nih.govresearchgate.net The enzyme gentamicin 2'-N-acetyltransferase, also known as AAC(2'), specifically catalyzes the transfer of an acetyl group to the 2'-amino group of gentamycin C1a. ontosight.ai The presence of the aac(6')-Ib gene, which encodes an AAC(6')-I enzyme, renders bacteria less susceptible to gentamycin C1a. asm.orgnih.gov
| Enzyme Subfamily | Action on Gentamicin C1a | Key Findings |
|---|---|---|
| AAC(6')-I | Acetylation | Highly active against gentamycin C1a and C2, but not C1. nih.govnih.govresearchgate.net The aac(6')-Ib gene product is a notable example. asm.orgnih.gov |
| AAC(6')-II | Acetylation | Capable of modifying all three main components of gentamicin (C1, C1a, and C2). nih.govresearchgate.net |
| AAC(2') | Acetylation | Specifically acetylates the 2'-amino group of gentamycin C1a. ontosight.ai |
| AAC(3) | Acetylation | Primarily affects the activity of gentamicin C1. asm.org |
Aminoglycoside O-Phosphotransferases (APHs) and O-Nucleotidyltransferases (ANTs)
Aminoglycoside O-Phosphotransferases (APHs) and Aminoglycoside O-Nucleotidyltransferases (ANTs) represent two other significant classes of AMEs that contribute to gentamycin C1a resistance. researchgate.netfrontiersin.org APHs, also known as aminoglycoside kinases, inactivate the antibiotic by transferring a phosphate group from ATP to one of its hydroxyl groups. frontiersin.orgnih.gov ANTs, or adenylyltransferases, catalyze the transfer of an adenylyl group (AMP) from ATP to a hydroxyl group on the gentamycin C1a molecule. nih.govfrontiersin.org
The ANT(2″)-Ia enzyme is a clinically important adenylyltransferase that confers resistance to gentamycin, tobramycin, and kanamycin (B1662678) by modifying the 2"-hydroxyl group. researchgate.netasm.org This modification disrupts hydrogen bonds between the 2″-OH of gentamycin C1a and the ribosomal RNA, thereby reducing the drug's affinity for its target. researchgate.netasm.org Similarly, APHs can phosphorylate various hydroxyl groups on the gentamycin molecule, leading to its inactivation. frontiersin.org The bifunctional enzyme AAC(6')-APH(2") possesses both acetyltransferase and phosphotransferase activities and is a major cause of high-level aminoglycoside resistance. imrpress.com
| Enzyme Class | Mechanism of Action | Specific Examples and Substrates |
|---|---|---|
| Aminoglycoside O-Phosphotransferases (APHs) | Transfer of a phosphate group to a hydroxyl group. frontiersin.orgnih.gov | APH(2") can phosphorylate the 2"-hydroxyl group. The bifunctional enzyme AAC(6')-APH(2") is clinically significant. imrpress.com |
| Aminoglycoside O-Nucleotidyltransferases (ANTs) | Transfer of an adenylyl group (AMP) to a hydroxyl group. nih.govfrontiersin.org | ANT(2″)-Ia modifies the 2"-hydroxyl group of gentamycin, tobramycin, and kanamycin. researchgate.netasm.org |
Structural Basis for AME-Mediated Inactivation of Gentamicin C1a
The inactivation of gentamycin C1a by AMEs is fundamentally a structural process. By adding bulky and charged groups (acetyl, phosphoryl, or adenylyl) to the antibiotic, these enzymes introduce steric hindrance and alter the electrostatic properties of the molecule. researchgate.netresearchgate.net These modifications prevent the precise fit of gentamycin C1a into its binding pocket within the A-site of the 16S rRNA. nih.gov
Crystal structures of AMEs in complex with aminoglycosides have provided detailed insights into their mechanisms. For example, the structure of ANT(2″)-Ia reveals the molecular basis for the modification of the 2″-hydroxyl group of gentamycin. researchgate.netasm.org Similarly, structural studies of APH enzymes highlight how they recognize and phosphorylate their substrates. frontiersin.org The modification of key functional groups, particularly the amino and hydroxyl groups on rings I and II of the gentamycin molecule, is critical as these groups are directly involved in forming specific hydrogen bonds with the rRNA. embopress.org Disruption of these interactions significantly reduces the binding affinity of the antibiotic, rendering it ineffective. nih.gov
Ribosomal Target Alterations and Their Molecular Consequences
Besides enzymatic modification, bacteria can develop resistance to gentamycin C1a by altering the drug's target, the 30S ribosomal subunit. creative-diagnostics.com These alterations, typically mutations in the genes encoding 16S rRNA or ribosomal proteins, reduce the binding affinity of gentamycin C1a to the ribosome. creative-diagnostics.com
Mutations within 16S rRNA Genes (rrs) Affecting Gentamicin C1a Binding
Mutations in the rrs gene, which encodes the 16S rRNA, can confer resistance to gentamycin C1a by directly altering the antibiotic's binding site. creative-diagnostics.com Gentamycin C1a binds to a highly conserved region of the 16S rRNA known as the A-site, where it interacts with specific nucleotides. embopress.orgembopress.org
Key mutations that affect gentamycin C1a binding include:
A1408G: This mutation in the A-site of the 16S rRNA confers high-level resistance to gentamycin and other 4,6-disubstituted aminoglycosides. nih.govnih.gov The A1408 residue is crucial for forming a non-canonical base pair with A1493, which creates the binding pocket for the antibiotic. nih.gov Changing adenine (B156593) to guanine (B1146940) at this position disrupts the binding. nih.gov
G1405A/G: Methylation of G1405 confers resistance to gentamycin. embopress.org Mutations at this position can also impact binding, as demonstrated by the loss of gentamycin C1a binding to an RNA oligonucleotide with a G1405C mutation. embopress.orgcapes.gov.br
U1406A: This mutation has been shown to confer moderate resistance to gentamycin C. nih.gov
Ribosomal Methyltransferase (RMT) Mediated Modifications of 16S rRNA
A significant mechanism of high-level resistance to aminoglycosides, including gentamicin C1a, is the enzymatic modification of the 16S ribosomal RNA (rRNA) at the drug's binding site. This modification is carried out by a family of enzymes known as 16S rRNA methyltransferases (RMTs). These enzymes are often encoded by genes located on mobile genetic elements, facilitating their spread among bacterial populations. asm.orgacs.org
The primary target for gentamicin C1a within the bacterial ribosome is the A-site on the 30S ribosomal subunit, specifically involving the 16S rRNA. creative-diagnostics.com RMTs catalyze the transfer of a methyl group from a donor molecule, typically S-adenosyl-L-methionine (SAM), to a specific nucleotide within this A-site. niph.go.jp The most clinically significant RMTs, such as those belonging to the ArmA (aminoglycoside resistance methyltransferase) and Rmt families, methylate the N7 position of the guanine nucleotide at position 1405 (G1405) or the N1 position of the adenine at 1408 (A1408) in the 16S rRNA. niph.go.jpnih.gov
The addition of a methyl group at these critical positions introduces a steric hindrance that physically blocks the binding of 4,6-disubstituted 2-deoxystreptamine (B1221613) aminoglycosides, a class to which gentamicin C1a belongs. niph.go.jpresearchgate.net This prevention of binding inhibits the antibiotic's ability to interfere with protein synthesis, rendering the bacterium highly resistant. acs.orgresearchgate.net The resistance conferred by RMTs is often to a broad range of aminoglycosides, a phenomenon sometimes referred to as "pan-aminoglycoside resistance". researchgate.net
The genes encoding these RMTs, such as armA, rmtB, rmtC, and rmtF, are frequently found on plasmids and transposons, which contributes to their rapid and widespread dissemination among clinically relevant Gram-negative pathogens like Klebsiella pneumoniae, Escherichia coli, and Pseudomonas aeruginosa. asm.orgfrontiersin.orgasm.org
Table 1: Selected 16S rRNA Methyltransferases (RMTs) Conferring Gentamicin Resistance
| RMT Family | Specific Enzyme(s) | Target Nucleotide (E. coli numbering) | Effect on Gentamicin C1a Binding |
| ArmA | ArmA | G1405 | High-level resistance by preventing binding. nih.gov |
| RmtB | RmtB | G1405 | High-level resistance by preventing binding. frontiersin.org |
| RmtC | RmtC | G1405 | High-level resistance by preventing binding. niph.go.jp |
| RmtF | RmtF | G1405 | High-level resistance by preventing binding. asm.org |
| NpmA | NpmA | A1408 | High-level resistance to a broad range of aminoglycosides. nih.gov |
Efflux Pumps and Altered Drug Uptake Mechanisms
The entry of gentamicin C1a into Gram-negative bacteria is the initial step required for its antibacterial activity. This process is partly facilitated by porin channels in the outer membrane, such as OmpF. nih.gov These water-filled channels allow the passage of small hydrophilic molecules, including aminoglycosides, across the outer membrane. nih.gov However, mutations or altered expression of these porin channels can lead to reduced uptake of gentamicin C1a, contributing to bacterial resistance.
Studies have shown that a deficiency in porins can be associated with decreased susceptibility to aminoglycosides. nih.gov For instance, the combined deletion of both ompF and ompC genes in E. coli has been shown to significantly reduce susceptibility to gentamicin. biorxiv.org While the absence of a single porin might not always lead to a clinically significant increase in resistance, the cumulative effect of reduced porin expression can be substantial. biorxiv.orgresearchgate.net The regulation of porin expression is complex, with transcriptional regulators like UxuR influencing the amount of OmpF in the outer membrane. nih.gov Therefore, modifications in these regulatory pathways can indirectly impact gentamicin C1a influx.
It is important to note that the uptake of aminoglycosides is a multi-step process, and while porins play a role, the "self-promoted uptake" mechanism is also critical. This involves the displacement of divalent cations that stabilize the lipopolysaccharide (LPS) layer of the outer membrane by the cationic aminoglycoside, leading to membrane destabilization and increased permeability. nih.gov However, alterations in porin channels remain a recognized mechanism that can contribute to reduced intracellular concentrations of gentamicin C1a.
Efflux pumps are transmembrane protein complexes that actively transport a wide variety of substrates, including antibiotics, from the bacterial cytoplasm or periplasm to the external environment. journalagent.comfrontiersin.org The overexpression of these pumps is a significant mechanism of acquired multidrug resistance (MDR) in bacteria. journalagent.comfrontiersin.org By actively extruding gentamicin C1a, these pumps can lower its intracellular concentration below the threshold required for effective inhibition of protein synthesis. frontiersin.org
Several families of efflux pumps are involved in antibiotic resistance, including the ATP-binding cassette (ABC) superfamily, the major facilitator superfamily (MFS), and the resistance-nodulation-division (RND) family. nih.gov In Gram-negative bacteria, the RND family pumps are particularly important for clinical resistance. frontiersin.org These are typically tripartite systems, such as the AcrAB-TolC pump in E. coli, which spans the inner membrane, periplasm, and outer membrane. frontiersin.org
While some efflux pumps are substrate-specific, many have a broad substrate range and can export multiple classes of antibiotics, contributing to MDR. frontiersin.org For instance, a novel efflux pump in P. aeruginosa, PA1874-1877, has been implicated in resistance to ciprofloxacin, gentamicin, and tobramycin. nih.gov The constitutive expression of some efflux pumps, which can be caused by single point mutations in their regulatory genes, can lead to spontaneous resistance to antibiotics like gentamicin. mdpi.com
Table 2: Examples of Efflux Pump Systems and Their Role in Gentamicin Resistance
| Efflux Pump System | Bacterial Species | Family | Effect on Gentamicin C1a |
| AdeABC | Acinetobacter baumannii | RND | Overexpression leads to resistance. mdpi.com |
| PA1874-1877 | Pseudomonas aeruginosa | Not specified | Implicated in resistance. nih.gov |
Horizontal Gene Transfer and the Dissemination of Resistance Genes
Horizontal gene transfer (HGT) is a primary driver for the rapid and widespread dissemination of antibiotic resistance genes, including those conferring resistance to gentamicin C1a, among bacterial populations. dovepress.comuconn.edu Unlike vertical gene transfer, where genetic material is passed from a parent cell to its offspring, HGT allows for the exchange of genetic information between different bacterial strains and even different species. uconn.edu This process is a major contributor to the emergence of multidrug-resistant pathogens. frontiersin.org
The three main mechanisms of HGT are:
Conjugation: The transfer of genetic material, typically plasmids, through direct cell-to-cell contact. This is a highly efficient mechanism for spreading resistance genes. dovepress.com
Transduction: The transfer of bacterial DNA from one bacterium to another via a bacteriophage (a virus that infects bacteria). frontiersin.org
Transformation: The uptake and incorporation of naked DNA from the environment. researchgate.net
Genes conferring resistance to gentamicin C1a, such as those encoding aminoglycoside-modifying enzymes and 16S rRNA methyltransferases, are frequently located on mobile genetic elements (MGEs) like plasmids, transposons, and integrons. asm.orgcreative-diagnostics.com These MGEs act as vectors, facilitating the movement of resistance determinants between bacteria. uconn.edu For example, the armA gene, which confers high-level aminoglycoside resistance, is often carried on a composite transposon, Tn1548, which can move between plasmids and the bacterial chromosome. The worldwide dissemination of such MGEs has led to the global spread of gentamicin resistance. asm.orgdovepress.com The gastrointestinal tract, with its high bacterial density, provides an ideal environment for HGT to occur. dovepress.com
Chemical Synthesis and Structure Activity Relationship Sar Studies of Gentamicin C1a
Synthetic Methodologies for Gentamicin (B1671437) C1a and its Analogues
The synthesis of gentamicin C1a and its analogues is a complex undertaking due to the molecule's multiple stereocenters and functional groups. researchgate.net Researchers have explored various avenues, including total chemical synthesis, semi-synthesis from natural precursors, and innovative chemoenzymatic strategies to overcome these challenges. researchgate.netrsc.org
Semi-Synthetic Routes from Precursors (e.g., Sisomicin)
To circumvent the challenges of total synthesis, researchers have turned to more efficient semi-synthetic routes starting from readily available precursors like sisomicin (B1680986). researchgate.netnih.gov Sisomicin, itself a potent aminoglycoside antibiotic, serves as a valuable starting material for the synthesis of not only gentamicin C1a but also other important derivatives like netilmicin (B1678213) and plazomicin. researchgate.net
A common strategy involves the selective oxidation of the side chain in ring I of sisomicin, followed by hydrogenation of the double bond in the same ring to create the 5'-epi series. researchgate.net Subsequent inversion of the configuration at the 5' position under thermodynamic control and installation of the 6'-amino group via reductive amination yields gentamicin C1a. researchgate.net This approach offers a more direct and higher-yielding pathway to the target molecule compared to total synthesis. nih.govacs.org
Chemoenzymatic Synthesis for Regioselective Modification
Chemoenzymatic synthesis has emerged as a powerful and sustainable alternative for the regioselective modification of aminoglycosides, including gentamicin C1a. rsc.orgnih.gov This approach leverages the high selectivity of enzymes to perform specific chemical transformations, thereby avoiding the need for cumbersome protection and deprotection steps that characterize traditional chemical synthesis. rsc.orgnih.gov
A notable chemoenzymatic strategy involves a two-step process to modify the C-6' position of aminoglycosides. nih.gov This method utilizes a transaminase enzyme to generate an aldehyde at the C-6' position, which can then be selectively modified through reductive amination. nih.gov This process allows for the creation of novel gentamicin C1a analogues with high efficiency and under mild reaction conditions. nih.govnih.gov
Transaminase enzymes, particularly C-6' transaminases, have proven to be highly effective biocatalysts for the modification of gentamicin C1a. nih.govnih.gov These enzymes can deaminate a range of aminoglycosides, tolerating variations in the substitution pattern of the sugar rings. nih.gov For example, the transaminase GenB4 from the gentamicin biosynthetic pathway can convert sisomicin to 6'-oxogentamicin C1a with quantitative conversion through the isomerization of the C-4'/C-5' double bond. rsc.org
This enzymatic transformation introduces a chemically versatile aldehyde group at the C-6' position, enabling the subsequent synthesis of a diverse array of novel 6'-gentamicin C1a analogues. nih.govnih.govrsc.org The coupling of the GenB4-catalyzed reaction with a reductive amination step has been successfully employed to generate a series of mono-alkylated gentamicin C1a derivatives. nih.gov This chemoenzymatic cascade provides a facile and step-efficient route to novel aminoglycoside compounds. nih.gov
Elucidation of Structure-Activity Relationships (SAR)
The antibacterial potency of gentamicin C1a and the mechanisms by which bacteria develop resistance are intricately linked to its chemical structure, particularly the methylation patterns on its aminosugar rings. embopress.orgmdpi.com Structure-activity relationship (SAR) studies have been instrumental in understanding these connections and guiding the design of new, more effective aminoglycoside antibiotics.
Impact of Methylation Patterns on Antiribosomal Activity and Resistance
The methylation pattern at the 6'-position of ring I is a key determinant of gentamicin's interaction with the bacterial ribosome and its susceptibility to enzymatic inactivation by resistance-conferring enzymes. nih.govembopress.org Gentamicin C1a, which lacks methylation at the 6' position, serves as a baseline for understanding the effects of these modifications. mdpi.comresearchgate.net
The addition of a methyl group to the 6'-carbon (as in gentamicin C2) does not significantly alter the drug's affinity for the ribosomal A-site. embopress.org However, further methylation of the 6'-amino group (as in gentamicin C1 and C2b) leads to a reduction in binding affinity and a corresponding decrease in antiribosomal activity. nih.govembopress.org This is attributed to the steric hindrance caused by the N-alkyl group, which disrupts a crucial hydrogen bond between the 6'-amino group and the ribosomal RNA. nih.govacs.org
The methylation pattern also plays a critical role in the context of antibiotic resistance. Enzymatic modification of the aminoglycoside molecule is a primary mechanism of resistance. embopress.org For instance, aminoglycoside acetyltransferases (AACs) that act on the 6'-amino group are a common cause of gentamicin resistance. nih.gov Gentamicin C1a, with its unsubstituted 6'-amino group, is highly susceptible to inactivation by these enzymes. nih.gov In contrast, methylation at the C6' position, as seen in gentamicin C1, can provide protection against certain AAC enzymes. researchgate.net
Another significant resistance mechanism involves the enzymatic methylation of the ribosomal RNA itself. Methylation of specific nucleotides in the A-site, such as G1405 or A1408, can prevent the binding of gentamicin and confer high-level resistance. embopress.org The structure of the gentamicin C1a-RNA complex clearly shows how methylation at G1405(N7) would create a steric clash and prevent the formation of a hydrogen bond with ring III of the antibiotic. embopress.orgembopress.org
Contribution of Individual Rings (I, II, III) to Ribosomal Binding and Functional Activity
Gentamicin C1a, a clinically significant aminoglycoside antibiotic, exerts its antibacterial effect by binding to the A site of the 16S ribosomal RNA (rRNA) in the bacterial 30S ribosomal subunit. embopress.orgnih.govethz.ch This interaction disrupts protein synthesis by causing misreading of the genetic code and inhibiting translocation. nih.govembopress.orgrcsb.org The binding affinity and specificity of gentamicin C1a are a result of the cooperative interactions of its three constituent rings: the 2-deoxystreptamine (B1221613) (ring II) core, and the two amino sugars, purpurosamine (ring I) and garosamine (B1245194) (ring III). embopress.orgresearchgate.net
Ring I (Purpurosamine) and Ring II (2-deoxystreptamine): These two rings are fundamental for the primary interaction with the ribosomal A site. embopress.orgembopress.org They are responsible for forming a specific hydrogen-bonding network with the RNA. embopress.org The amino groups at positions 1 and 3 of ring II make crucial contacts with residues G1494 and U1495 of the 16S rRNA. embopress.org Ring I, although differing in its substituents compared to other aminoglycosides like paromomycin, occupies the same binding pocket and contributes to the specific recognition of the A site. embopress.orgembopress.org The 6'-amino group of ring I in gentamicin C1a forms a hydrogen bond with the phosphate (B84403) of residue A1493. embopress.org The interaction of ring I is further stabilized by a platform created by the base of residue G1491. researchgate.net
Biochemical studies have shown that the different components of the gentamicin C complex bind to the same site on the 30S ribosomal subunit but with varying affinities. Gentamicin C1a exhibits a slightly higher binding affinity than gentamicin C2, while gentamicin C1 has the lowest affinity of the three. embopress.orgembopress.org
Conformational Analysis and its Influence on Biological Activity (e.g., 5'-epi-isomer)
The three-dimensional conformation of gentamicin C1a is a critical determinant of its biological activity. Alterations in the stereochemistry of the molecule can lead to significant changes in its ability to bind to the ribosome and inhibit protein synthesis.
A prime example of this is the 5'-epi-isomer of gentamicin C1a. This isomer, which differs from the natural compound only in the configuration at the C5' position, is forty-fold less active than gentamicin C1a. nih.govacs.org This dramatic decrease in activity is not due to the loss of a single interaction point but rather a consequence of a major conformational change. The inversion of the stereocenter at C5' forces ring I to adopt an inverted conformation, making the entire molecule a poor fit for the drug-binding pocket in the ribosomal A site. nih.govacs.org This demonstrates the stringent conformational requirements for effective ribosomal binding and underscores the importance of the precise spatial arrangement of the different rings and their substituents.
Rational Design and Synthesis of Novel Gentamicin C1a Derivatives
The widespread emergence of bacterial resistance to aminoglycosides, primarily through enzymatic modification, has necessitated the development of novel derivatives that can overcome these resistance mechanisms. frontiersin.orgnih.gov Rational design strategies focus on modifying the gentamicin C1a scaffold to either block the sites of enzymatic inactivation or to enhance binding to the ribosomal target.
Strategies for Overcoming Existing Resistance Mechanisms
The most prevalent form of resistance to aminoglycosides is inactivation by aminoglycoside-modifying enzymes (AMEs). nih.govresearchgate.net These enzymes, which include N-acetyltransferases (AACs), O-phosphotransferases (APHs), and O-nucleotidyltransferases (ANTs), catalyze the modification of specific hydroxyl or amino groups on the antibiotic, thereby preventing its binding to the ribosome. nih.govresearchgate.net
Several strategies are being explored to design gentamicin C1a derivatives that are less susceptible to AME-mediated resistance:
Modification at Sites of Enzymatic Attack: A key strategy involves the chemical modification of the positions on the gentamicin C1a molecule that are targeted by AMEs. For example, the 3''-amino group is a known site of modification. Selective guanidinylation of the N-3'' position in gentamicin has been shown to maintain antimicrobial activity, even against strains expressing several AMEs, including AAC(6')-Ib, APH(2''), and APH(3'). heraldopenaccess.us This suggests that the ribosomal A site can tolerate modifications at this position, while the bulky guanidinium (B1211019) group hinders recognition by the inactivating enzymes. heraldopenaccess.us
Introduction of Steric Hindrance: Another approach is to introduce bulky substituents near the sites of enzymatic modification to create steric hindrance, preventing the AME from accessing its target.
Development of AME Inhibitors: While not a direct modification of the antibiotic, the co-administration of AME inhibitors is another strategy to restore the activity of existing aminoglycosides.
Design of Analogues with Modulated Ribosomal Interaction Profiles
Beyond overcoming resistance, the rational design of new gentamicin C1a analogues also aims to improve their therapeutic index by modulating their interaction with the ribosome. This includes designing compounds with increased affinity for the bacterial ribosome and reduced affinity for human mitochondrial ribosomes, which is linked to ototoxicity. nih.gov
One approach involves the synthesis of hybrid antibiotics. For example, the creation of "genkamicins," where the garosamine ring III of gentamicin is replaced with kanosamine from the kanamycin (B1662678) biosynthetic pathway, has yielded novel derivatives. frontiersin.org These hybrids can exhibit altered ribosomal binding and potentially different activity profiles.
Advanced Structural Elucidation and Spectroscopic Characterization of Gentamicin C1a
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for the detailed structural analysis of gentamicin (B1671437) C1a in solution. It provides invaluable insights into the connectivity of atoms and the three-dimensional arrangement of the molecule.
Solution-State NMR for Structural Elucidation and Conformational Analysis (e.g., 2D NMR, NOESY)
The complete assignment of the proton (¹H) and carbon-¹³ (¹³C) NMR spectra of gentamicin C1a is fundamental for its structural verification. researchgate.net Techniques such as Heteronuclear Multiple Quantum Coherence (HMQC), Heteronuclear Multiple Bond Correlation (HMBC), and selective Total Correlation Spectroscopy (TOCSY) experiments are instrumental in assigning the complex spectra of gentamicin C1a and its congeners. researchgate.net For instance, the anomeric proton signals in the ¹H NMR spectrum can be used to differentiate between the various components of the gentamicin complex. researchgate.net
Two-dimensional (2D) NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), are crucial for determining the conformation of gentamicin C1a in solution. NOESY experiments detect through-space interactions between protons that are in close proximity, providing distance restraints that help to define the molecule's three-dimensional shape. embopress.orgresearchgate.net For example, NOESY data can reveal the relative orientation of the three rings of the gentamicin C1a molecule. embopress.org In studies of gentamicin C2, which shares structural similarities with C1a, a ³J(H5′,H6′) coupling constant of 3.3 Hz indicated a predominantly gauche relationship between H5′ and H6′. acs.org Similar conformational analyses can be applied to gentamicin C1a to understand its preferred spatial arrangement. nih.gov
| Compound | NMR Technique | Key Finding | Reference |
|---|---|---|---|
| Gentamicin C1, C1a, C2, C2a | HMQC, HMBC, selective TOCSY | Full assignment of ¹H and ¹³C NMR spectra. | researchgate.net |
| Gentamicin C2 | ¹H NMR | ³J(H5′,H6′) coupling constant of 3.3 Hz indicating a gauche relationship. | acs.org |
| Gentamicin C1a-RNA Complex | 2D and 3D NOESY | Provided 46 intermolecular RNA-gentamicin distance restraints for structure calculation. | embopress.org |
| Gentamicin C1a | ¹H NMR | The anomeric proton signals can be used to distinguish between gentamicin components. | researchgate.net |
NMR for RNA-Ligand Complex Structure Determination (e.g., Gentamicin C1a-RNA complex)
A significant application of NMR spectroscopy is the determination of the structure of gentamicin C1a when bound to its biological target, the bacterial ribosomal A-site RNA. embopress.orgnih.gov This provides a molecular basis for understanding its antibiotic activity. embopress.org High-resolution NMR studies have been successfully employed to solve the solution structure of the gentamicin C1a-A-site RNA complex. embopress.orgresearchgate.net
In these studies, specific binding is often characterized by monitoring the chemical shift changes of RNA imino proton resonances as a function of gentamicin C1a concentration. embopress.orgcapes.gov.br For the gentamicin C1a-A-site RNA complex, a 1:1 stoichiometry was confirmed. researchgate.netembopress.org The structure determination relies on a combination of distance restraints derived from NOESY experiments and dihedral angle restraints. embopress.org For the gentamicin C1a-RNA complex, a total of 379 NOE-derived distance restraints, including 46 intermolecular restraints between the RNA and gentamicin C1a, were used in simulated annealing protocols to calculate the structure of the complex. embopress.orgresearchgate.netcapes.gov.br The resulting structures show that gentamicin C1a binds in the major groove of the RNA, with specific interactions directed by all three of its rings. embopress.orgrcsb.org The atomic root mean squared deviation (r.m.s.d.) of the superimposed final structures provides a measure of the precision of the determined structure. researchgate.net
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)
Mass spectrometry is an indispensable technique for the analysis of gentamicin C1a, offering high sensitivity and specificity for both identification and quantification.
Electrospray Ionization (ESI) and Multi-Reaction Monitoring (MRM) for Component Analysis
Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of polar and thermally labile molecules like gentamicin C1a. mdpi.comresearchgate.net It allows for the gentle transfer of the analyte ions from solution into the gas phase for mass analysis. In positive ion mode, gentamicin C1a is typically detected as the protonated molecule [M+H]⁺. nih.gov
Multi-Reaction Monitoring (MRM) is a highly selective and sensitive tandem mass spectrometry (MS/MS) technique used for quantitative analysis. nih.gov In MRM, a specific precursor ion of the analyte is selected in the first mass analyzer, fragmented in a collision cell, and then a specific product ion is monitored in the second mass analyzer. cabidigitallibrary.org This precursor-to-product ion transition is unique to the analyte, providing a high degree of specificity. For gentamicin C1a, a common transition monitored is from the parent ion to a specific product ion, for example, m/z 450 to m/z 129 or m/z 450 to m/z 322. researchgate.netacs.org This technique is widely used in methods for the determination of gentamicin components in various matrices. nih.govcabidigitallibrary.org
Quantitative and Qualitative Profiling of Gentamicin C1a and Related Congeners
Liquid chromatography coupled with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are powerful methods for the comprehensive profiling of gentamicin C1a and its related congeners in complex mixtures. nih.govasm.orgnih.gov These methods allow for the separation, identification, and quantification of the major components (C1, C1a, C2, C2a, and C2b) as well as numerous minor impurities. nih.govtaiz.edu.yeglobalresearchonline.netlcms.cz
Qualitative profiling involves identifying the various components present in a sample based on their retention times and mass spectra. taiz.edu.yenih.gov Tandem mass spectrometry is crucial for structural elucidation of unknown impurities by analyzing their fragmentation patterns. nih.gov For instance, the loss of the purpurosamine ring from the gentamicin C complex results in a characteristic fragment ion. mdpi.com
Quantitative analysis aims to determine the precise amount of each congener. asm.org LC-MS/MS methods using MRM are often employed for this purpose due to their high sensitivity and selectivity, with detection limits for gentamicin components reported to be in the low nanogram range. nih.govacs.org These methods have been successfully validated and applied for the quality control of pharmaceutical formulations, ensuring the correct composition and purity of gentamicin products. nih.govasm.org
| Technique | Parameter | Value/Observation | Reference |
|---|---|---|---|
| ESI-MS | Protonated Molecule [M+H]⁺ | m/z 450.2924 | mdpi.com |
| MS/MS (MRM) | Parent Ion > Product Ion Transition | 450 > 129 | researchgate.net |
| MS/MS | Characteristic Fragment Ion | m/z 322.197 [M+H]⁺ (loss of purpurosamine ring) | mdpi.com |
| LC-ESI-MS/MS | Detection Limit | Approximately 5 ng for each component of the gentamicin C complex. | nih.govacs.org |
X-ray Crystallography
X-ray crystallography provides the most definitive three-dimensional structural information of a molecule in its crystalline state. While obtaining suitable crystals of gentamicin C1a alone can be challenging, the crystal structures of gentamicin C1a in complex with its RNA target have been successfully determined. acs.orgrcsb.orgcapes.gov.brnih.gov
Crystal Structures of Gentamicin C1a in Complex with Target Macromolecules (e.g., Ribosomal A-site RNA)
The bactericidal activity of gentamicin C1a stems from its ability to bind to the A site of the bacterial 16S ribosomal RNA (rRNA), leading to misreading of the genetic code and inhibition of protein synthesis. nih.govembopress.org X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy have provided detailed atomic-level views of this critical interaction.
Crystal structures of gentamicin C1a complexed with oligonucleotides containing the decoding A site of bacterial ribosomes have been determined at resolutions ranging from 2.2 to 3.0 Å. nih.govrcsb.org These studies reveal that gentamicin C1a binds within the major groove of the RNA. embopress.org A key feature of this binding is the insertion of the puckered sugar ring I of gentamicin C1a into the A site helix, where it stacks against the guanine (B1146940) base G1491 and forms a pseudo base pair with the universally conserved adenine (B156593) base A1408 through two hydrogen bonds. nih.govrcsb.org This interaction is instrumental in stabilizing a bulged-out conformation of adenine bases A1492 and A1493. nih.govrcsb.org
A network of conserved hydrogen bonds, primarily involving rings I and II (the neamine (B104775) moiety) of the gentamicin C1a molecule, anchors it to the RNA. nih.gov Ring III, which is a distinguishing feature of the gentamicin subclass, also forms specific interactions with conserved base pairs in the A site. embopress.org An internal network of hydrogen bonds within the gentamicin C1a molecule itself, including one between the 2'-amino group of ring I and the 5-hydroxyl group of ring II, and another between this hydroxyl group and the ring III oxygen, helps to correctly orient the three rings for optimal binding to the RNA. embopress.org
Table 1: Crystallographic Data for Gentamicin C1a - Ribosomal A-site RNA Complex
| Parameter | Value | Reference |
| PDB ID | 2ET3 | rcsb.org |
| Resolution | 2.80 Å | rcsb.org |
| Method | X-RAY DIFFRACTION | rcsb.org |
| R-Value Work | 0.209 | rcsb.org |
| R-Value Free | 0.251 | rcsb.org |
Chromatographic and Other Analytical Techniques
High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) for Separation and Purity Assessment
High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-High Performance Liquid Chromatography (UHPLC), are indispensable tools for the separation and purity assessment of gentamicin components, including C1a. bioinfopublication.orgbioinfopublication.orgscispace.com Gentamicin is a mixture of several related compounds (C1, C1a, C2, C2a, and C2b), and chromatographic methods are essential to determine their respective proportions. bioinfopublication.orgresearchgate.net
A significant challenge in the HPLC analysis of gentamicin is the lack of a strong UV-absorbing chromophore, which necessitates either pre-column derivatization or the use of alternative detection methods. researchgate.net One approach involves derivatization with reagents like o-phthalaldehyde (B127526) or 1-fluoro-2,4-dinitrobenzene (B121222) to form fluorescent or UV-absorbing products, respectively. bioinfopublication.orgscispace.com Another strategy is the use of ion-pairing agents, such as trifluoroacetic acid, in the mobile phase to achieve separation on reversed-phase columns. bioinfopublication.orgbioinfopublication.org
The United States Pharmacopeia (USP) describes an HPLC method that specifies the elution order of the main components as C1, C1a, C2a, and C2. bioinfopublication.orgbioinfopublication.org However, other studies have reported different elution orders depending on the column and mobile phase composition. bioinfopublication.orgbioinfopublication.org For instance, a method using a SymmetryTM C18 reversed-phase column reported an elution order of C1a, C2 isomers, and C1. scispace.com
UHPLC offers advantages over conventional HPLC, including faster analysis times and higher resolution due to the use of columns with smaller particle sizes (less than 2 µm). eag.com This increased efficiency is particularly beneficial for resolving the closely related gentamicin components. eag.com
Table 2: HPLC and UHPLC Methods for Gentamicin C1a Analysis
| Technique | Column | Mobile Phase/Conditions | Detection | Elution Order of Major Components | Reference |
| HPLC | SymmetryTM C18 reversed-phase (100 x 4.6 mm, 3.5 μm) | Acetonitrile/Tris buffer (pH 7.0) | UV (365 nm) after derivatization | C1a, C2 isomers, C1 | scispace.com |
| HPLC | Reversed-phase C18 | Trifluoroacetic acid-methanol (97:3, v/v) | Evaporative Light Scattering Detection (ELSD) | C1, C1a, C2, C2a, C2b | researchgate.net |
| UHPLC | ACQUITY UPLC HSS T3 (100 mm x 2.1 mm, 1.8 µm) | 0.5% HFBA in water and 0.75% HFBA in MeOH | Tandem Mass Spectrometry (MS/MS) | C1a, C1, C2+C2a | avma.org |
| UPLC | Atlantis Premier BEH Z-HILIC | Isocratic elution | Mass Spectrometry (QDa Detector) | C1, C1a, C2, C2a | waters.comwaters.com |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Comprehensive Profiling and Impurity Analysis
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) has emerged as a powerful and highly sensitive technique for the comprehensive profiling and impurity analysis of gentamicin. scispace.comtaiz.edu.yenih.gov This method overcomes the detection limitations of UV-based methods by directly measuring the mass-to-charge ratio of the analytes, eliminating the need for derivatization. lcms.cz
LC-MS/MS is particularly effective for identifying and quantifying not only the major gentamicin components like C1a but also a wide range of related impurities. taiz.edu.yenih.gov Studies have utilized this technique to detect impurities such as garamine, sisomicin (B1680986), and various gentamine isomers in gentamicin samples. taiz.edu.yenih.gov For example, one study using an HPLC system with a Synergy Hydro-RP column and atmospheric pressure chemical ionization (APCI)-MS/MS successfully identified seventeen impurities in a gentamicin sample. nih.gov
The fragmentation patterns observed in the MS/MS spectra provide structural information that is crucial for the unambiguous identification of these related substances. taiz.edu.yenih.gov For instance, in the analysis of a gentamicin injection, the ion at m/z 450 was attributed to gentamicin C1a and other isomers. taiz.edu.ye The high sensitivity of modern LC-MS/MS systems allows for the detection of impurities at very low levels. lcms.cz
Table 3: Identified Impurities in Gentamicin Samples by LC-MS/MS
| Impurity | Molecular Weight ( g/mol ) | Observed m/z | Reference |
| Gentamicin C1a | 449.55 | 450 | taiz.edu.ye |
| Garamine | 321.38 | 322 | taiz.edu.ye |
| Sisomicin | 447.54 | 448 | taiz.edu.ye |
| Gentamine C1 | 321.38 | 319 | taiz.edu.ye |
| Deoxystreptamine | 162.19 | 163 | taiz.edu.ye |
| Gentamicin C1 | 477.60 | 478 | taiz.edu.ye |
| Gentamicins C2, C2a, C2b | 463.57 | 464 | taiz.edu.ye |
Derivative Spectrophotometry for Indirect Determination
While direct UV-Vis spectrophotometry is not suitable for the quantification of gentamicin due to its low absorbance, indirect methods have been developed. actamedicamarisiensis.roactamedicamarisiensis.roresearchgate.net One such method is derivative spectrophotometry, which involves the formation of a complex with enhanced light-absorbing properties. actamedicamarisiensis.roactamedicamarisiensis.roresearchgate.net
A developed method utilizes the ability of gentamicin to form a stable complex with copper (II) ions in an alkaline medium (1 mM NaOH). actamedicamarisiensis.roactamedicamarisiensis.ro The absorbance of this complex is then measured, and the first derivative of the absorbance spectrum is used for quantification. Readings are typically performed at a specific wavelength, such as 291 nm. actamedicamarisiensis.roactamedicamarisiensis.ro This indirect spectrophotometric method has been validated and shown to be linear over a specific concentration range, providing a fast and accessible means for the determination of total gentamicin content in bulk materials. actamedicamarisiensis.roactamedicamarisiensis.roresearchgate.net
Table 4: Parameters for Indirect Determination of Gentamicin by Derivative Spectrophotometry
| Parameter | Condition/Value | Reference |
| Complexing Agent | CuCl2·6H2O (0.1 mg/mL) | actamedicamarisiensis.roactamedicamarisiensis.ro |
| Solvent | 1 mM NaOH | actamedicamarisiensis.roactamedicamarisiensis.ro |
| Wavelength for Reading | 291 nm (on the first derivative spectrum) | actamedicamarisiensis.roactamedicamarisiensis.ro |
| Linearity Range | 0.051–0.261 mg/mL | actamedicamarisiensis.roactamedicamarisiensis.ro |
| Correlation Coefficient (r) | 0.99935 | actamedicamarisiensis.roactamedicamarisiensis.ro |
Computational Modeling and Structure Based Drug Design for Gentamicin C1a
Molecular Docking Studies
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For gentamicin (B1671437) C1a, docking studies have been instrumental in elucidating its binding to the primary biological target, the bacterial ribosomal RNA A-site.
Prediction of Binding Modes and Affinities to Ribosomal Targets
Molecular docking simulations have successfully predicted and corroborated experimental findings on the binding mode of gentamicin C1a within the major groove of the 16S rRNA A-site. nih.govnih.gov These studies reveal that gentamicin C1a orients its rings I and II deep into the RNA binding pocket, establishing a network of specific hydrogen bonds and electrostatic interactions that are crucial for its antibacterial activity. nih.govnih.gov
Key interactions identified through docking studies include hydrogen bonds between the amino groups of the 2-deoxystreptamine (B1221613) (ring II) and the phosphate (B84403) backbone of the rRNA. nih.govmdpi.com Rings I and III of gentamicin C1a also form specific contacts with conserved base pairs of the ribosomal target. nih.govnih.gov The predicted binding poses from these computational models align well with structural data obtained from NMR spectroscopy and X-ray crystallography. acs.org
The following table summarizes some of the key predicted interactions between gentamicin C1a and its ribosomal target:
| Gentamicin C1a Moiety | Ribosomal A-Site Residue | Type of Interaction |
| Ring I (Garosamine) | A1408, G1491 | Hydrogen Bonding, Hydrophobic Interactions |
| Ring II (2-deoxystreptamine) | G1494, U1495 | Hydrogen Bonding, Electrostatic Interactions |
| Ring III (Purpurosamine) | G1405, A1493 | Hydrogen Bonding |
This table is a representative summary based on published molecular modeling studies. The actual interactions can be more complex and dynamic.
Docking studies also provide estimates of binding affinities, often expressed as a scoring function or predicted binding energy. While these scores are approximations, they are valuable for comparing the relative binding strengths of different gentamicin components or newly designed analogues. For instance, modeling has helped to explain the observed differences in affinity between gentamicin C1a, C1, and C2, attributing them to steric hindrances and altered hydrogen bonding patterns resulting from the different methylation patterns on ring I. nih.govmdpi.com
Virtual Screening of Gentamicin C1a Analogues
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein or nucleic acid. chemdiv.com In the context of gentamicin C1a, virtual screening can be employed to discover novel analogues with potentially improved antibacterial activity or reduced toxicity.
The process typically involves the following steps:
Library Preparation: A large database of chemical compounds, which can include commercially available molecules, natural products, or synthetically feasible derivatives of gentamicin C1a, is prepared for screening. enamine.net
Target Preparation: A three-dimensional structure of the bacterial ribosomal A-site, usually obtained from X-ray crystallography or NMR, is prepared for docking.
Docking and Scoring: Each molecule in the library is computationally docked into the binding site of the ribosomal target. A scoring function is then used to estimate the binding affinity of each compound.
Hit Selection: Compounds with the most favorable docking scores and predicted interactions are selected as "hits" for further experimental validation. nih.gov
While specific large-scale virtual screening campaigns for gentamicin C1a analogues are not extensively detailed in publicly available literature, the principles of this approach have been applied to the broader class of aminoglycosides. nih.gov Fragment-based virtual screening, for example, has been used to identify new molecular scaffolds that could potentially bind to the A-site, using the neamine (B104775) core of aminoglycosides as a starting point. nih.govresearchgate.net Such studies can lead to the identification of novel chemical entities that mimic the binding mode of gentamicin C1a but possess different structural features, potentially overcoming existing resistance mechanisms. nih.gov
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a more dynamic and detailed view of the behavior of biological macromolecules and their complexes with ligands over time. These simulations are crucial for understanding the flexibility of both gentamicin C1a and its ribosomal target, as well as for refining the energetic calculations of their interaction.
Conformational Dynamics and Flexibility of Gentamicin C1a in Solution and Bound States
MD simulations have revealed important insights into the conformational dynamics of gentamicin C1a, both in its free state in solution and when bound to the ribosomal A-site. In solution, the molecule exhibits a certain degree of flexibility, particularly in the glycosidic linkages connecting the three rings. Upon binding to the ribosome, gentamicin C1a adopts a more rigid conformation that is stabilized by the numerous interactions with the RNA. researchgate.net
Simulations have shown that the binding of gentamicin C1a can induce conformational changes in the ribosomal A-site, a key aspect of its mechanism of action. nih.gov Specifically, the binding stabilizes a "flipped-out" conformation of two universally conserved adenine (B156593) residues (A1492 and A1493) in the 16S rRNA, which is crucial for the misreading of the genetic code induced by this antibiotic. nih.gov The dynamics of these bases have been shown to be faster than the binding of gentamicin, supporting a stochastic gating mechanism for antibiotic binding.
Analysis of Ligand-Target Interaction Stability and Energetics
MD simulations are powerful tools for analyzing the stability of the interactions between a ligand and its target over time. For the gentamicin C1a-ribosome complex, these simulations can track the persistence of key hydrogen bonds and other non-covalent interactions, providing a measure of the stability of the bound state. ulakbim.gov.tr
Furthermore, MD simulations can be coupled with methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to calculate the binding free energy of the ligand-target complex. nih.govidrblab.orgnih.govrsc.org These calculations provide a more accurate estimation of binding affinity than the scoring functions used in molecular docking by considering the contributions of both enthalpic and entropic components to the binding process. nih.gov
The table below illustrates the kind of energetic contributions that can be calculated using these methods:
| Energy Component | Description | Contribution to Binding |
| ΔE_vdw | Van der Waals energy | Favorable |
| ΔE_elec | Electrostatic energy | Favorable |
| ΔG_polar | Polar solvation energy | Unfavorable |
| ΔG_nonpolar | Nonpolar solvation energy | Favorable |
| ΔG_bind | Total binding free energy | Overall stability |
This is a generalized representation of MM/PBSA or MM/GBSA energy components.
These energetic analyses can be used to understand the driving forces behind the binding of gentamicin C1a and to predict how specific chemical modifications in its analogues might affect binding affinity and, consequently, antibacterial activity.
Application of Structure-Based Drug Design Principles
The detailed structural and energetic information obtained from computational modeling studies of gentamicin C1a forms the foundation for structure-based drug design. nih.gov The goal of this approach is to rationally design novel molecules with improved properties, such as enhanced potency, better selectivity, and the ability to overcome bacterial resistance. rsc.org
By understanding the key interactions between gentamicin C1a and the ribosomal A-site, medicinal chemists can design modifications to the gentamicin scaffold that are predicted to enhance these interactions. For example, the addition of chemical groups that can form new hydrogen bonds or hydrophobic contacts with the target can lead to analogues with higher binding affinity. mdpi.com
Structure-based design also plays a crucial role in overcoming antibiotic resistance. Many resistance mechanisms involve enzymatic modification of aminoglycosides at specific sites. nih.gov Computational modeling can help in designing analogues that are not substrates for these modifying enzymes, for instance, by introducing steric hindrance at the modification site that prevents the enzyme from binding, while still allowing the analogue to bind effectively to the ribosome. mdpi.com
The design of hybrid molecules, where a portion of the gentamicin C1a structure is combined with fragments from other molecules identified through virtual screening, is another promising strategy. mdpi.com This approach can lead to the discovery of entirely new classes of antibiotics that target the ribosomal A-site but have a chemical scaffold that is less susceptible to existing resistance mechanisms. acs.org The integration of computational design with synthetic chemistry and microbiological testing creates a powerful cycle for the discovery and optimization of the next generation of aminoglycoside antibiotics. rsc.org
Rational Design of New Gentamicin C1a Derivatives with Enhanced Target Specificity
The rational design of new gentamicin C1a derivatives is anchored in a deep understanding of its interaction with the primary bacterial target, the ribosomal A-site. jpionline.org This small ribosomal RNA segment is responsible for decoding messenger RNA (mRNA) and is the binding site for aminoglycosides. jpionline.org By analyzing the three-dimensional structure of gentamicin C1a complexed with the A-site, researchers can identify key interactions that are crucial for its antibacterial activity and explore modifications that could enhance its specificity for the bacterial ribosome over its human counterpart, thereby potentially reducing toxicity.
Computational techniques such as molecular docking are employed to predict how novel, synthetically designed gentamicin C1a analogs will bind to the ribosomal A-site. nih.govnih.gov For instance, in a study investigating the binding efficiency of gentamicin with Staphylococcus aureus C0673, molecular docking simulations predicted a high binding affinity with a docking score of -122.78 kcal/mol. nih.gov Such studies provide insights into the binding energy and the specific molecular interactions, such as hydrogen bonds and electrostatic interactions, between the drug and its target. nih.gov This information is invaluable for designing derivatives with modifications aimed at strengthening these interactions.
The process of rational design often involves a synergistic interplay between computational prediction and chemical synthesis. For example, structure-guided discovery has led to the development of novel aminoglycoside mimetics. nih.gov In one such study, compounds were designed to mimic the structural features of natural aminoglycosides required for RNA recognition. The antibacterial activity of these rationally designed compounds was then experimentally validated, with some derivatives showing significant inhibition of bacterial translation. nih.gov
A key strategy in the rational design of gentamicin C1a derivatives is the modification of specific functional groups to improve target binding and to overcome resistance mechanisms. Chemoenzymatic synthesis approaches have been developed to regioselectively modify the C-6′ position of gentamicin C1a, leading to the creation of novel analogs. The antimicrobial activity of these synthesized compounds is then tested against a panel of bacteria to validate the design strategy.
Optimization of Binding Affinity based on Structural Insights
A primary goal of structure-based drug design is to optimize the binding affinity of a ligand for its target. For gentamicin C1a, this involves modifying its chemical structure to increase the strength and specificity of its interaction with the bacterial ribosomal A-site. Structural studies have revealed that rings I and II of gentamicin C1a are critical for directing specific interactions with the RNA. jpionline.org
The binding affinities of different gentamicin components to the A-site RNA have been quantitatively analyzed, providing a baseline for optimization efforts. For example, gentamicin C1a and gentamicin C2 bind to the A-site with high and similar affinities, whereas gentamicin C1 exhibits a 20- to 50-fold weaker affinity. This difference is attributed to the methylation pattern at the 6' position of ring I, highlighting the importance of this position for strong binding.
Computational docking and molecular dynamics simulations can be used to predict how modifications to the gentamicin C1a scaffold will affect its binding affinity. nih.gov These in silico methods allow for the rapid screening of a large number of potential derivatives, prioritizing those with the most promising predicted binding energies for synthesis and experimental testing.
The optimization of binding affinity is an iterative process. Novel derivatives are designed based on structural insights, synthesized, and then their binding affinity is experimentally determined. This experimental data is then used to refine the computational models, leading to a more accurate prediction of binding for the next generation of derivatives. The following table presents data on the inhibition of bacterial translation by rationally designed aminoglycoside mimetics, demonstrating the successful application of these principles.
| Compound | Target Organism | IC50 (µM) for Translation Inhibition |
| Paromomycin | E. coli | 0.4 |
| Gentamicin | E. coli | 0.4 |
| DAPT Compound 1a | E. coli | 1.1 |
| DAPT Compound 1c | E. coli | 0.9 |
This interactive data table is based on findings from structure-guided discovery of novel aminoglycoside mimetics. nih.gov
This iterative cycle of computational design, chemical synthesis, and experimental validation is crucial for the development of new gentamicin C1a derivatives with optimized binding affinity and enhanced therapeutic potential.
Comparative Research on Gentamicin C1a and Other Gentamicin Congeners
Differential Ribosomal Binding Affinities and Kinetics among Gentamicin (B1671437) Congeners
The antibacterial action of gentamicin congeners stems from their ability to bind to the A-site of the bacterial 16S ribosomal RNA (rRNA) within the 30S ribosomal subunit. embopress.orgbiosynth.comwikipedia.orgcreative-diagnostics.com This interaction disrupts protein synthesis. biosynth.comwikipedia.org However, the affinity and kinetics of this binding vary among the different congeners.
Research has demonstrated that gentamicin C1a exhibits a high binding affinity for the ribosomal A-site. embopress.orgresearchgate.net Quantitative analysis using a model RNA oligonucleotide of the A-site revealed that gentamicin C1a and C2 bind with similar affinities, with C1a showing a slightly stronger interaction. embopress.orgresearchgate.net In contrast, gentamicin C1 binds with a significantly lower affinity, estimated to be 20- to 50-fold weaker than C1a and C2. embopress.orgresearchgate.net The dissociation constants (Kd) measured at 4°C further illustrate these differences. The lack of methyl groups on the 6' position of gentamicin C1a is a key structural feature contributing to its strong ribosomal binding. embopress.org The 6'-amino group on ring I of gentamicin C1a facilitates important hydrogen bonding with the rRNA, enhancing the stability of the complex. embopress.org The introduction of a methyl group to the 6'-amino group, as seen in gentamicin C1, results in steric clashes with the RNA, thereby reducing binding affinity. embopress.org
All three major gentamicin C components—C1, C1a, and C2—target the same binding site on the 30S ribosomal subunit, as confirmed by chemical footprinting experiments which showed they protect the same bases of the A-site RNA from chemical modification. embopress.orgresearchgate.net
| Gentamicin Congener | Dissociation Constant (Kd) in µM | Relative Binding Affinity |
|---|---|---|
| Gentamicin C1a | 0.01 | Highest |
| Gentamicin C2 | 0.025 | High |
| Gentamicin C1 | 0.5 | Lowest |
Data sourced from biochemical studies on gentamicin-RNA interactions. embopress.org
Variations in Antiribosomal Activity and Inhibition of Protein Synthesis
The differences in ribosomal binding affinity directly correlate with the congeners' effectiveness at inhibiting bacterial protein synthesis. acs.orgnih.gov The primary mechanism involves binding to the decoding center of the ribosome, which induces misreading of the mRNA codon and disrupts the proofreading process that ensures translational fidelity. biosynth.comcreative-diagnostics.commdpi.com This leads to the synthesis of non-functional or aberrant proteins, ultimately resulting in bacterial cell death. wikipedia.orgcreative-diagnostics.com
Consistent with its strong ribosomal binding, gentamicin C1a is a potent inhibitor of protein synthesis. acs.orgnih.gov Studies using cell-free translation assays have shown that congeners C1a and C2a are highly active, while those with N-methylation at the 6' position, such as C1 and C2b, are less potent inhibitors. nih.gov The reduced inhibitory activity of gentamicin C1 is consistent with its weaker binding affinity for the ribosome. researchgate.netnih.gov For instance, 5'-epigentamicin C1a, a stereoisomer of C1a, is forty-fold less active in inhibiting the bacterial ribosome because the change in configuration provokes a conformational inversion of ring I, making it a poor fit for the binding pocket. acs.orgnih.gov A commercial gentamicin mixture was found to be moderately less active than C1a and C2a in these assays. acs.org
Differential Susceptibility to Aminoglycoside Modifying Enzymes Across Congeners
The most significant clinical mechanism of resistance to aminoglycosides is the enzymatic modification of the antibiotic by Aminoglycoside Modifying Enzymes (AMEs). nih.govresearchgate.net These enzymes, classified as acetyltransferases (AACs), phosphotransferases (APHs), or nucleotidyltransferases (ANTs), inactivate the drug by altering its structure. nih.govresearchgate.net
The structural differences at the 6' position of the purpurosamine ring make gentamicin congeners differentially susceptible to these enzymes, particularly AAC(6')-I enzymes, which are common in Gram-negative bacteria. nih.govfrontiersin.orgnih.gov Gentamicin C1a, which lacks any methyl groups at the 6' carbon and has a free amine at the 6' position, is a good substrate for AAC(6')-Ib and is readily acetylated. nih.govmdpi.com This N-acetylation renders the congener incapable of binding to its ribosomal target, thus inactivating it. nih.govmdpi.com Consequently, gentamicin C1a is highly susceptible to this resistance mechanism. mdpi.com
In contrast, congeners with methylation at the 6' position show increased resistance to these enzymes. The C6'-methyl group in gentamicin C2 and the C6',N6'-dimethyl groups in gentamicin C1 provide steric hindrance that protects them from inactivation by AAC(6')-I enzymes. mdpi.comresearchgate.net As a result, gentamicin C1 is the congener most recalcitrant to acetylation by AAC(6') enzymes. mdpi.com This differential susceptibility is starkly illustrated by the fact that the potency of gentamicin congeners can differ by up to 128-fold against bacterial strains that harbor a common AME, whereas they show similar potencies against strains lacking these enzymes. nih.govresearchgate.netasm.orgresearchgate.netnih.govasm.org
| Gentamicin Congener | Structural Feature at 6' Position | Susceptibility to AAC(6')-I |
|---|---|---|
| Gentamicin C1a | -H, -NH2 (No methylation) | High |
| Gentamicin C2 | -CH3, -NH2 (C6' methylation) | Low |
| Gentamicin C1 | -CH3, -NHCH3 (C6' and N6' methylation) | Very Low / Recalcitrant |
Data compiled from studies on aminoglycoside resistance mechanisms. nih.govmdpi.comresearchgate.net
Impact of Congener Ratios in Commercial Mixtures on Research Methodologies and Outcomes
Commercial gentamicin formulations are mixtures of these congeners, and the relative abundance of each can vary significantly between different sources and batches. nih.govresearchgate.netasm.org While these formulations must meet specifications set by pharmacopeias, such as the U.S. Pharmacopeia (USP), the allowable ranges are quite broad. researchgate.net For example, the USP allows for 10-35% gentamicin C1a, 25-50% gentamicin C1, and 25-55% for the sum of C2 and C2a. researchgate.net
This variability in congener ratios has significant implications for both research and clinical outcomes. nih.govresearchgate.net The microbiological activity of different USP-conforming gentamicin formulations can vary, especially against bacterial strains possessing AMEs like AAC(6')-Ib. researchgate.net A formulation with a higher percentage of C1 and C2 will be more effective against such resistant strains than a mixture rich in the more susceptible C1a. nih.gov One study created two artificial gentamicin mixtures within USP allowable ranges: one maximizing the more resistant congeners (C1 and C2) and another minimizing them. The first mixture showed significantly greater activity against 9 out of 10 tested clinical isolates of carbapenem-resistant Enterobacteriaceae (CRE) that contained the aac(6')-Ib gene. nih.gov
Furthermore, the composition of gentamicin used for antibiotic susceptibility testing (AST) can also vary, with congener abundances on commercial AST disks differing by as much as 4.1-fold. nih.govresearchgate.netasm.orgnih.gov This raises concerns that AST results may not accurately predict the clinical efficacy of the specific gentamicin formulation administered to a patient, potentially leading to unexpected treatment failures. nih.govresearchgate.netasm.orgresearchgate.net Therefore, the variable congener composition in commercial gentamicin is a critical factor that must be considered in research methodologies and the interpretation of clinical and laboratory data. nih.govresearchgate.net
Future Directions and Emerging Research Avenues for Gentamicin C1a
Exploration of Undiscovered Biosynthetic Enzymes and Metabolic Pathways
The biosynthesis of gentamicin (B1671437) C1a is a complex process involving a network of enzymatic reactions. While significant progress has been made in elucidating this pathway, opportunities remain to uncover novel enzymes and metabolic routes.
The currently understood biosynthetic pathway for the gentamicin C complex involves several key enzymes. The process begins with the intermediate gentamicin X2. From this branch point, two main pathways diverge. One pathway, involving the enzymes GenK, GenQ, GenB1, GenP, GenB2, and GenL, leads to the production of gentamicin C2a, C2, and C1. The other pathway, which involves GenQ, GenB1, GenP, and GenL, results in the synthesis of gentamicin C1a and C2b. researchgate.net Metabolic engineering efforts have successfully created strains of Micromonospora purpurea that exclusively produce gentamicin C1a by knocking out the genK and genL genes. researchgate.net
A critical part of the gentamicin biosynthesis is the C-3' and C-4' dideoxygenation, which protects the molecule from inactivation by certain aminoglycoside modifying enzymes. researchgate.net This process starts with the phosphorylation of intermediates JI-20A and JI-20Ba by the enzyme GenP. researchgate.netacs.org Subsequently, two pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes, GenB3 and GenB4, are responsible for the conversion of these phosphorylated intermediates into gentamicin C1a and C2a. researchgate.netacs.org GenB4 is largely responsible for the reduction of the C-4',5' double bond. acs.org Another PLP-dependent enzyme, GenB2, is responsible for the epimerization of gentamicin C2 to C2a. nih.govacs.org
The dehydrogenase GenQ is essential for both branches of the pathway that diverge from gentamicin X2, as it oxidizes both X2 and G418. nih.gov The terminal 6'-N-methylation of gentamicin C1a to C2b and C2 to C1 is catalyzed by the methyltransferase GenL. pnas.org Interestingly, the gene for GenL is located far from the main gentamicin biosynthetic gene cluster on the chromosome. pnas.org
Further research could focus on identifying as-yet-undiscovered regulatory elements and transport mechanisms involved in gentamicin biosynthesis. Additionally, exploring the metabolic flux and interplay between different branches of the pathway could lead to strategies for further enhancing the yield of gentamicin C1a. Proteomic studies have shown that factors such as the addition of CaCl2 can influence the metabolic pathway to increase the proportion of gentamicin C1a by downregulating the expression of the GenK protein. mdpi.com
Table 1: Key Enzymes in the Biosynthesis of Gentamicin C1a and Related Compounds
| Enzyme | Function | Reference |
| GenP | Catalyzes the 3'-phosphorylation of JI-20A and JI-20Ba. | researchgate.netacs.org |
| GenB3 | A PLP-dependent enzyme involved in the dideoxygenation process. | researchgate.netacs.org |
| GenB4 | A PLP-dependent enzyme that reduces the C-4',5' double bond. | acs.org |
| GenQ | A dehydrogenase that oxidizes gentamicin X2 and G418. | nih.gov |
| GenL | A methyltransferase responsible for the 6'-N-methylation of C1a to C2b and C2 to C1. | pnas.org |
| GenK | Involved in the pathway leading to C2a, C2, and C1. | researchgate.net |
| GenB1 | Involved in the amination at C-6'. | acs.org |
| GenB2 | A PLP-dependent epimerase that interconverts C2a and C2. | nih.govacs.org |
Development of Novel and Efficient Synthetic Methodologies for Complex Gentamicin C1a Derivatives
The chemical synthesis of gentamicin C1a and its derivatives presents a significant challenge due to the molecule's complex stereochemistry. However, recent advancements have provided more efficient routes to these compounds.
A common starting material for the synthesis of gentamicin C1a is the readily available aminoglycoside sisomicin (B1680986). nih.govacs.orgresearchgate.net One synthetic approach involves the selective oxidation of the side chain in ring I of sisomicin, followed by hydrogenation of the double bond in ring I to yield the 5'-epi series. researchgate.net Subsequent inversion of the configuration at the 5' position under thermodynamic conditions and reductive amination to install the 6'-amino group leads to the formation of gentamicin C1a. researchgate.net
Another strategy begins with the conversion of sisomicin to a key intermediate over seven steps. acs.org This intermediate can then be further modified to produce various gentamicin components. For the synthesis of gentamicin C1, C2, and C2a, which are characterized by methyl substitution at the 6'-position, stereocontrolled routes from sisomicin have been developed. nih.govacs.org For instance, the synthesis of gentamicin C2 involves the use of (R)-tert-butylsulfinamide and subsequent treatment with methylmagnesium chloride. acs.orguzh.ch Gentamicin C2a can be obtained from a minor isomer formed during this process. acs.org
Combinatorial biosynthesis represents another powerful approach for generating novel gentamicin derivatives. frontiersin.orgnih.gov This technique involves introducing genes from other antibiotic biosynthetic pathways into gentamicin-producing organisms. For example, the introduction of the glycosyltransferase KanM2 from the kanamycin (B1662678) biosynthetic pathway into M. echinospora has resulted in the production of eight new gentamicin derivatives, termed genkamicins, where the garosamine (B1245194) sugar in ring III is replaced with kanosamine. frontiersin.orgnih.gov
These synthetic and semi-synthetic strategies are crucial for producing sufficient quantities of individual gentamicin components for further study and for creating novel analogues with improved properties. researchgate.net
Table 2: Synthetic Approaches to Gentamicin C1a and its Derivatives
| Approach | Starting Material | Key Steps | Outcome | Reference |
| Chemical Synthesis | Sisomicin | Selective oxidation, hydrogenation, inversion of configuration, reductive amination. | Gentamicin C1a, Gentamicin C2b | researchgate.net |
| Chemical Synthesis | Sisomicin | Multi-step conversion to a key intermediate, stereocontrolled methylation. | Gentamicin C1, Gentamicin C2, Gentamicin C2a | nih.govacs.org |
| Combinatorial Biosynthesis | M. echinospora | Introduction of the kanM2 gene from the kanamycin pathway. | Novel gentamicin derivatives (genkamicins). | frontiersin.orgnih.gov |
Further Elucidation of Broader Molecular Interactomes Beyond the Ribosome
The primary mechanism of action of gentamicin C1a is the inhibition of bacterial protein synthesis through binding to the A site of the 16S ribosomal RNA. embopress.orgembopress.orgresearchgate.net This interaction leads to misreading of the genetic code and inhibition of translocation. embopress.orgembopress.org Structural studies using NMR and X-ray crystallography have provided detailed insights into the binding of gentamicin C1a to a model RNA oligonucleotide mimicking the ribosomal A site. embopress.orgresearchgate.netnih.gov
Gentamicin C1a binds in the major groove of the RNA, with its rings I and II directing specific interactions with the RNA. embopress.orgembopress.org Ring I stacks upon the base of G1491, and the 2'-amino group of ring I may interact with the phosphate (B84403) of A1493. embopress.org Ring III, which distinguishes the gentamicin subclass of aminoglycosides, also forms specific interactions with conserved base pairs. embopress.orgembopress.org The binding affinities of the different gentamicin C components to the ribosome vary, with gentamicin C1a generally showing a slightly higher affinity than C2, and a significantly higher affinity than C1. embopress.orgresearchgate.net
While the ribosomal interaction is well-characterized, the broader molecular interactome of gentamicin C1a is less understood. There is evidence that aminoglycosides can have effects beyond the ribosome, and identifying these off-target interactions is crucial for a complete understanding of their biological activity and potential for toxicity. nih.gov For example, the complexation of gentamicin with metal ions has been explored as a way to enhance its antimicrobial activity, suggesting interactions with metal-dependent cellular components. ikm.org.my Future research using techniques such as affinity purification-mass spectrometry and chemical proteomics could help to identify other proteins and cellular molecules that interact with gentamicin C1a. A deeper understanding of this interactome could reveal new mechanisms of action and provide insights into the development of more selective and less toxic derivatives. ru.nlmdpi.com
Table 3: Key Molecular Interactions of Gentamicin C1a
| Interacting Molecule | Site of Interaction | Consequence of Interaction | Reference |
| 16S ribosomal RNA (A site) | Major groove | Inhibition of protein synthesis, misreading of mRNA. | embopress.orgembopress.orgresearchgate.net |
| G1491 (in A site) | Base stacking with ring I | Specific binding and positioning of the drug. | embopress.org |
| A1493 (in A site) | Phosphate group | Potential interaction with the 2'-amino group of ring I. | embopress.org |
| Metal Ions (e.g., Cr(III), Co(II), Ni(II), Cu(II), Zn(II)) | Amino and hydroxyl groups | Formation of metal complexes with potentially enhanced antimicrobial activity. | ikm.org.my |
Rational Design of Gentamicin C1a Analogues to Circumvent Evolving Resistance Mechanisms
The clinical utility of gentamicin is threatened by the emergence of bacterial resistance, primarily through the action of aminoglycoside-modifying enzymes (AMEs). nih.gov These enzymes, which include acetyltransferases (AACs), phosphotransferases (APHs), and nucleotidyltransferases (ANTs), covalently modify the aminoglycoside, preventing it from binding to the ribosome. nih.govresearchgate.net
Rational design of novel gentamicin C1a analogues that can evade modification by AMEs is a key strategy to combat resistance. nih.gov This approach relies on a detailed understanding of the structure-activity relationships of both the antibiotic and the resistance enzymes. For example, the sites on gentamicin C1a that are targeted by AMEs are known, providing a blueprint for designing analogues where these sites are modified or sterically hindered. researchgate.net
One successful example of this approach is the development of etimicin (B1242760), a semi-synthetic derivative of gentamicin C1a. medchemexpress.com The development of new synthetic methodologies, as described in section 9.2, will facilitate the creation of a wider range of analogues for testing. researchgate.net Furthermore, understanding the structural basis for the activity of different gentamicin components can guide the design of new derivatives. For instance, the observation that methylation at the N6' position can impact activity suggests that modifications at this position could be a fruitful area for exploration. uzh.ch
Combinatorial biosynthesis also offers a promising avenue for generating novel aminoglycosides with activity against resistant strains. frontiersin.orgnih.gov The creation of hybrid molecules, such as the genkamicins, demonstrates the potential of this approach to generate structural diversity that may lead to compounds that are not recognized by AMEs. frontiersin.orgnih.gov The development of metal complexes of gentamicin is another innovative strategy being explored to overcome resistance. ikm.org.my
Future efforts in this area will likely involve a combination of chemical synthesis, combinatorial biosynthesis, and computational modeling to design and create the next generation of gentamicin-based antibiotics.
Table 4: Strategies for Overcoming Gentamicin Resistance
| Strategy | Mechanism | Example | Reference |
| Rational Drug Design | Modification of sites targeted by AMEs to prevent inactivation. | Development of etimicin from gentamicin C1a. | nih.govmedchemexpress.com |
| Combinatorial Biosynthesis | Creation of novel aminoglycoside structures not recognized by AMEs. | Production of genkamicins by introducing kanM2 into M. echinospora. | frontiersin.orgnih.gov |
| Metal Complexation | Formation of metal complexes with enhanced antimicrobial activity. | Synthesis of Cr(III), Co(II), Ni(II), Cu(II), and Zn(II) complexes of gentamicin. | ikm.org.my |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
